2-Chloroisophthalic acid
Description
Properties
IUPAC Name |
2-chlorobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKVZDOEWYNQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345282 | |
| Record name | 2-Chloroisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13049-16-6 | |
| Record name | 2-Chloroisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route to 2-Chloroisophthalic acid, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The information presented herein is curated for professionals in the fields of chemical research and drug development.
Introduction
This compound is a disubstituted aromatic dicarboxylic acid. Its structure, featuring a chlorine atom and two carboxylic acid groups on a benzene ring, makes it a versatile intermediate for the synthesis of a variety of target molecules. The primary and most industrially viable method for its synthesis is the liquid-phase air oxidation of 2-chloro-m-xylene. This process is a variation of the well-established Amoco process used for the large-scale production of terephthalic acid from p-xylene.
Core Synthesis Pathway: Oxidation of 2-Chloro-m-xylene
The synthesis of this compound is achieved through the catalytic oxidation of 2-chloro-m-xylene. This reaction involves the conversion of the two methyl groups of the starting material into carboxylic acid groups using air or oxygen as the oxidant. The reaction is typically carried out in a liquid phase using a multi-component catalyst system at elevated temperature and pressure.
The overall chemical transformation is depicted in the following diagram:
Caption: Overall reaction for the synthesis of this compound.
Reaction Mechanism and Intermediates
The oxidation of 2-chloro-m-xylene proceeds via a free-radical chain mechanism. The catalyst system, typically a combination of cobalt and manganese salts with a bromine promoter, facilitates the generation of radicals, which then initiate the oxidation of the methyl groups. The reaction is thought to proceed through a series of intermediate products, including 2-chloro-3-methylbenzoic acid and 2-chloro-5-methylbenzoic acid, which are subsequently oxidized to the final dicarboxylic acid.
The logical workflow for the synthesis process is outlined below:
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on the established methods for xylene oxidation.
3.1. Materials and Reagents
| Reagent/Material | Formula | Purity | Supplier |
| 2-Chloro-m-xylene | C₈H₉Cl | ≥98% | Commercial Supplier |
| Acetic Acid (glacial) | CH₃COOH | ≥99.5% | Commercial Supplier |
| Cobalt(II) Acetate Tetrahydrate | Co(CH₃COO)₂·4H₂O | ≥98% | Commercial Supplier |
| Manganese(II) Acetate Tetrahydrate | Mn(CH₃COO)₂·4H₂O | ≥99% | Commercial Supplier |
| Sodium Bromide | NaBr | ≥99% | Commercial Supplier |
| Compressed Air | - | - | - |
| Nitrogen | N₂ | High Purity | - |
3.2. Equipment
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Heating mantle or oil bath.
-
Condenser.
-
Filtration apparatus (Büchner funnel and flask).
-
Crystallization dish.
-
Drying oven.
3.3. Procedure
-
Reactor Charging: The high-pressure autoclave is charged with 2-chloro-m-xylene, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. The typical solvent-to-substrate ratio is between 3:1 and 5:1 by weight.
-
Inerting: The reactor is sealed and purged with nitrogen gas to remove any residual air.
-
Pressurization and Heating: The reactor is pressurized with compressed air to the desired reaction pressure. The reaction mixture is then heated to the target temperature with vigorous stirring.
-
Reaction: The reaction is allowed to proceed for a specified duration, during which the pressure is maintained by the continuous or intermittent addition of compressed air to compensate for oxygen consumption.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released.
-
Isolation of Crude Product: The reaction mixture is discharged from the reactor. The crude this compound, which is typically a solid, is isolated by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as acetic acid or an aqueous mixture, to yield pure this compound.
-
Drying: The purified crystals are dried in an oven at an appropriate temperature to remove any residual solvent.
Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound via the oxidation of 2-chloro-m-xylene. These values are based on analogous xylene oxidation processes reported in the literature.[1][2][3]
| Parameter | Value | Reference |
| Reactants | ||
| 2-Chloro-m-xylene | 1 part by weight | - |
| Acetic Acid (solvent) | 3-5 parts by weight | [2] |
| Catalyst Loading (based on 2-chloro-m-xylene) | ||
| Cobalt(II) Acetate | 0.1 - 0.5 mol% | [1] |
| Manganese(II) Acetate | 0.1 - 0.5 mol% | [1] |
| Sodium Bromide | 0.1 - 0.5 mol% | [1] |
| Reaction Conditions | ||
| Temperature | 150 - 200 °C | [1] |
| Pressure | 15 - 30 atm | [1] |
| Reaction Time | 2 - 6 hours | - |
| Yield | ||
| Expected Yield of this compound | 85 - 95% | [1] |
Signaling Pathways (Reaction Mechanism Visualization)
The catalytic cycle for the Co/Mn/Br-catalyzed oxidation of alkylaromatics is complex and involves multiple radical species. The following diagram illustrates a simplified representation of the key relationships and transformations in the catalytic system.
Caption: Simplified catalytic cycle for the oxidation of 2-chloro-m-xylene.
Conclusion
The synthesis of this compound via the liquid-phase air oxidation of 2-chloro-m-xylene is a robust and efficient method. This guide provides the fundamental knowledge, including a detailed experimental protocol, quantitative data, and mechanistic diagrams, to aid researchers and professionals in the successful synthesis of this important chemical intermediate. Careful control of reaction parameters, particularly temperature, pressure, and catalyst composition, is crucial for achieving high yields and purity.
References
A Technical Guide to the Spectroscopic Profile of 2-Chloroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroisophthalic acid (C₈H₅ClO₄), a halogenated aromatic dicarboxylic acid, serves as a valuable building block in organic synthesis, particularly in the development of polymers and pharmaceutical intermediates. A thorough understanding of its structural and electronic properties is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity and purity of this compound.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely available in public databases, this document presents a detailed, predicted analysis based on established principles of spectroscopy and data from structurally analogous compounds, including isophthalic acid and various chlorinated benzoic acids.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known effects of chloro and carboxyl substituents on a benzene ring.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: DMSO-d₆, Reference: TMS (δ 0.00)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |
| ~8.1-8.3 | Doublet | 2H | H-4, H-6 |
| ~7.7-7.9 | Triplet | 1H | H-5 |
Rationale: The two carboxylic acid protons are expected to be highly deshielded and appear as a broad singlet far downfield. The aromatic protons H-4 and H-6 are equivalent and will appear as a doublet due to coupling with H-5. H-5 will appear as a triplet, coupling to both H-4 and H-6.
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: DMSO-d₆, Reference: TMS (δ 0.00)
| Chemical Shift (δ, ppm) | Assignment |
| ~166-168 | C=O (Carboxylic acid carbons) |
| ~135-138 | C-Cl (C-2) |
| ~132-134 | C-COOH (C-1, C-3) |
| ~130-132 | C-H (C-5) |
| ~128-130 | C-H (C-4, C-6) |
Rationale: Carboxylic acid carbons are typically found in the 165-185 ppm range[1]. The carbon atom attached to the electronegative chlorine (C-2) will be deshielded. The chemical shifts for the protonated aromatic carbons are predicted based on data for related compounds like 2-chlorobenzoic acid and isophthalic acid[2][3].
Table 3: Predicted Key FT-IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 1680-1710 | Strong | C=O stretch | Carboxylic Acid |
| 1580-1610 | Medium | C=C stretch | Aromatic Ring |
| 1210-1320 | Strong | C-O stretch | Carboxylic Acid |
| ~900 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |
| 700-800 | Strong | C-Cl stretch | Aryl Halide |
Rationale: Carboxylic acids characteristically show a very broad O-H stretching band due to hydrogen bonding and a strong C=O stretching absorption[4]. The C-Cl stretch for aryl chlorides typically appears in the 700-800 cm⁻¹ region[5].
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 200/202 | High (3:1 ratio) | [M]⁺ (Molecular Ion) |
| 183/185 | Medium | [M-OH]⁺ |
| 155/157 | High | [M-COOH]⁺ |
| 111 | Medium | [C₆H₄Cl]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Rationale: The molecular weight of this compound is 200.57 g/mol [6]. The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern for [M]⁺ and [M+2]⁺ due to the presence of ³⁵Cl and ³⁷Cl. Key fragmentation pathways for benzoic acids include the loss of hydroxyl (-OH) and carboxyl (-COOH) groups[7][8][9].
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the structural elucidation of a chemical compound like this compound using multiple spectroscopic techniques.
Detailed Experimental Protocols
The following are generalized, yet detailed, protocols representative of standard laboratory procedures for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO is recommended due to the polarity of the carboxylic acid groups. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR) : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 16-64 scans are typically co-added to achieve a good signal-to-noise ratio.
-
Instrument Parameters (¹³C NMR) : Acquire the spectrum on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Use proton decoupling to simplify the spectrum. A 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are standard. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be required.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it using the TMS reference signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid State) : Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of finely ground this compound with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing : The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum. This removes interfering signals from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The high polarity of the compound may necessitate a mixture of solvents (e.g., methanol/water with a trace of formic acid to aid ionization).
-
Instrumentation & Ionization : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. Operate the spectrometer in both positive and negative ion modes to gather comprehensive data, although negative mode is often preferred for carboxylic acids ([M-H]⁻).
-
Data Acquisition : Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu) to identify the molecular ion. Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which aids in structural confirmation.
-
Data Analysis : Analyze the mass-to-charge ratios of the parent and fragment ions. Confirm the elemental composition using high-resolution mass spectrometry and compare the isotopic distribution of chlorine-containing fragments to theoretical values.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. rsc.org [rsc.org]
- 3. Isophthalic acid(121-91-5) 13C NMR [m.chemicalbook.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloroisophthalic acid | C8H5ClO4 | CID 349658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Navigating the Coordination Landscape of 2-Chloroisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The coordination chemistry of 2-chloroisophthalic acid is a niche area with limited specific literature available in the public domain. This guide, therefore, provides a comprehensive overview based on the well-established principles of coordination chemistry and draws analogies from studies on closely related halogenated and other substituted isophthalic acids. The experimental protocols and quantitative data presented are derived from representative examples of these analogous systems to provide a foundational understanding for researchers exploring this specific ligand.
Introduction: The Potential of this compound in Crystal Engineering
Isophthalic acid and its derivatives are fundamental building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs). The strategic placement of functional groups on the isophthalic acid backbone can significantly influence the resulting framework's topology, dimensionality, and physicochemical properties. The introduction of a chlorine atom at the 2-position of the isophthalic acid molecule (this compound) is expected to impart unique steric and electronic effects that can be harnessed for the rational design of novel materials.
The chloro substituent, being an electron-withdrawing group, can modulate the acidity of the carboxylic acid moieties and influence the electronic properties of the resulting framework. Furthermore, its steric bulk can direct the coordination geometry around the metal centers and affect the packing of the resulting polymeric structure. These modifications can lead to materials with tailored properties for applications in catalysis, gas storage and separation, luminescence, and drug delivery. This guide provides an in-depth exploration of the anticipated coordination chemistry of this compound, grounded in the established chemistry of its analogs.
Synthesis of Coordination Polymers with Substituted Isophthalic Acids
The synthesis of coordination polymers and MOFs using substituted isophthalic acids is most commonly achieved through hydrothermal or solvothermal methods. These techniques involve the reaction of a metal salt with the organic ligand in a sealed vessel at elevated temperatures and pressures. The choice of solvent, temperature, reaction time, and the presence of modulating agents can significantly influence the final product's crystallinity and structure.
General Experimental Protocol: Hydrothermal Synthesis
The following is a representative protocol for the hydrothermal synthesis of a coordination polymer using a substituted isophthalic acid, based on common literature procedures.
Materials:
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, MnCl₂·4H₂O)
-
Substituted isophthalic acid ligand (e.g., 2,4-diiodo-5-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)isophthalate)
-
Solvent (e.g., deionized water, ethanol, N,N-dimethylformamide (DMF))
-
Base (optional, for in-situ deprotonation of the ligand, e.g., NaOH)
Procedure:
-
A mixture of the metal salt (e.g., 0.1 mmol) and the substituted isophthalic acid (e.g., 0.1 mmol) is dissolved in a suitable solvent or solvent mixture (e.g., 10 mL of water/ethanol).
-
The mixture is stirred at room temperature for a specified time (e.g., 30 minutes) to ensure homogeneity.
-
If required, a dilute solution of a base is added dropwise to adjust the pH and facilitate the deprotonation of the carboxylic acid groups.
-
The resulting solution or suspension is transferred to a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with the mother liquor and then with a volatile solvent like ethanol, and finally dried in air.
Structural Analysis: Coordination Modes and Network Topologies
The coordination behavior of this compound is anticipated to be rich and varied, influenced by the full or partial deprotonation of its two carboxylate groups. The presence of the chloro substituent may also lead to secondary interactions, such as halogen bonding, which can further direct the self-assembly process.
Potential Coordination Modes of this compound
Based on the behavior of other isophthalic acid derivatives, this compound can adopt several coordination modes, including monodentate, bidentate (chelating and bridging), and higher denticity bridging modes.
Crystallographic Data of a Representative Halogenated Isophthalic Acid MOF
| Parameter | [Zn(HL4)(DMF)(H2O)]n (Zn4)[1] |
| Chemical Formula | C₁₇H₁₆I₃N₃O₇Zn |
| Formula Weight | 833.39 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.196(2) |
| b (Å) | 16.591(3) |
| c (Å) | 13.581(3) |
| α (°) | 90 |
| β (°) | 99.13(3) |
| γ (°) | 90 |
| Volume (ų) | 2491.5(9) |
| Z | 4 |
| Density (calculated, g/cm³) | 2.222 |
Influence of the 2-Chloro Substituent
The presence of a chloro group at the 2-position of the isophthalic acid ligand is expected to have significant steric and electronic consequences on the formation and properties of the resulting coordination polymers.
Steric and Electronic Effects
-
Steric Hindrance: The chloro group is larger than a hydrogen atom and its position adjacent to one of the carboxylate groups can create steric hindrance. This may influence the coordination geometry around the metal center, potentially favoring lower coordination numbers or leading to distorted coordination polyhedra. It could also direct the self-assembly towards specific framework topologies by preventing certain packing arrangements.
-
Electronic Effects: The chloro group is electron-withdrawing, which will increase the acidity of the adjacent carboxylic acid group. This can affect the deprotonation behavior of the ligand during synthesis and may influence the strength of the metal-carboxylate bonds. The electronic perturbation of the aromatic ring can also impact the photoluminescent properties of the resulting MOF.
Potential Applications
Based on the properties of related coordination polymers, materials derived from this compound could find applications in several areas:
-
Catalysis: The introduction of halogen atoms can create Lewis acidic sites and influence the catalytic activity of the framework. For example, zinc(II) and cadmium(II) complexes with iodo-substituted isophthalic acid derivatives have been shown to catalyze the cycloaddition of CO₂ with epoxides.[1]
-
Luminescence and Sensing: The electronic modifications induced by the chloro substituent can tune the luminescent properties of the resulting MOFs. This could lead to materials for chemical sensing, where the luminescence is quenched or enhanced in the presence of specific analytes.
-
Drug Delivery: The porosity and functionality of MOFs make them promising candidates for drug delivery systems. The specific interactions afforded by the chloro-substituent could be exploited for the controlled loading and release of therapeutic agents. However, extensive toxicological studies would be required for any in-vivo applications.
-
Gas Sorption and Separation: The steric effects of the chloro group can influence the pore size and shape of the MOF, potentially leading to materials with selective gas adsorption properties.
Conclusion and Future Outlook
While the coordination chemistry of this compound remains a largely unexplored field, the foundational knowledge from related halogenated and substituted isophthalic acid systems provides a strong basis for future research. The unique steric and electronic properties conferred by the 2-chloro substituent offer exciting opportunities for the design and synthesis of novel coordination polymers and MOFs with tailored functionalities. Future work should focus on the systematic synthesis and characterization of this compound-based materials with a variety of transition metals and lanthanides. A thorough investigation of their structural features and a comprehensive evaluation of their properties will be crucial to unlocking their full potential in catalysis, sensing, and other advanced applications. The insights gained from such studies will not only expand the library of functional crystalline materials but also contribute to a deeper understanding of structure-property relationships in the fascinating field of crystal engineering.
References
Characterization of 2-Chloroisophthalic Acid: A Guide to ¹H and ¹³C NMR Spectroscopy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2-chloroisophthalic acid using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. This document details predicted spectral data, standardized experimental protocols, and the logical framework for spectral interpretation, serving as a vital resource for professionals in research and development.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established principles of NMR spectroscopy, including the substituent effects of the chloro and carboxylic acid groups on the aromatic ring.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.8 - 8.0 | Doublet of doublets | ~8.0, 1.5 | 1H |
| H-5 | 7.5 - 7.7 | Triplet | ~8.0 | 1H |
| H-6 | 8.0 - 8.2 | Doublet of doublets | ~8.0, 1.5 | 1H |
| -COOH | 12.0 - 13.0 | Broad Singlet | - | 2H |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 132 - 134 |
| C-2 | 133 - 135 |
| C-3 | 130 - 132 |
| C-4 | 130 - 132 |
| C-5 | 128 - 130 |
| C-6 | 134 - 136 |
| C=O (Carboxylic Acids) | 165 - 168 |
Experimental Protocols for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a typical experimental workflow for the characterization of this compound.
Sample Preparation
-
Solvent Selection : Due to the presence of acidic protons, a deuterated aprotic solvent is recommended to avoid proton exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for its excellent dissolving power for carboxylic acids.[1][2] Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton signal may be broader.[3]
-
Concentration : Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 5-10 mg/0.5 mL.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[3]
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[3][4][5]
For ¹H NMR Spectroscopy:
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : Approximately 16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans.
-
Temperature : 298 K.
For ¹³C NMR Spectroscopy:
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : Approximately 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on the sample concentration.
-
Temperature : 298 K.
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: Experimental workflow for NMR analysis of this compound.
References
Mass Spectrometry of 2-Chloroisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Mass Spectrum and Fragmentation
The mass spectrum of 2-chloroisophthalic acid is predicted to exhibit a prominent molecular ion peak due to the stability of the aromatic ring. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][2]
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Fragment Ion | Notes |
| 200 | 202 | [M]⁺ | Molecular ion |
| 183 | 185 | [M - OH]⁺ | Loss of a hydroxyl radical from a carboxylic acid group. |
| 155 | 157 | [M - COOH]⁺ | Loss of a carboxyl group. |
| 127 | -- | [C₆H₄Cl]⁺ | Subsequent loss of CO from the [M - COOH]⁺ ion. |
| 111 | -- | [C₆H₄Cl - Cl]⁺ | Loss of chlorine from the chlorophenyl cation. |
The fragmentation of aromatic carboxylic acids is characterized by the loss of the hydroxyl (-OH) and carboxyl (-COOH) groups.[3][4][5] For this compound, the initial fragmentation is expected to involve the loss of a hydroxyl radical, followed by the loss of a carbonyl group (as carbon monoxide), or the direct loss of the entire carboxylic acid group.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of this compound by mass spectrometry.
Sample Preparation
-
Dissolution: Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents. Gentle heating or sonication may be required to aid dissolution.
-
Dilution: For electrospray ionization (ESI) or other liquid chromatography-mass spectrometry (LC-MS) techniques, further dilute the sample solution to a final concentration of 1-10 µg/mL with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is typically required to increase the volatility of the carboxylic acid. A common method is esterification.
-
Derivatization (Esterification):
-
To a solution of this compound in a suitable solvent (e.g., methanol), add a catalyst such as a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
After cooling, neutralize the solution with a weak base (e.g., sodium bicarbonate solution).
-
Extract the resulting dimethyl 2-chloroisophthalate with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Dissolve the residue in a small volume of a suitable solvent for GC injection.
-
-
GC-MS Parameters (General):
-
Injector: Split/splitless, 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight
-
Scan Range: m/z 40-450
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS can be used for the direct analysis of this compound without derivatization.
-
LC Parameters (General):
-
Column: A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Parameters (General):
-
Ion Source: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Fragmentor Voltage: 100 V.
-
Mass Analyzer: Quadrupole, Time-of-Flight, or Ion Trap.
-
Scan Range: m/z 50-300.
-
Data Interpretation
The acquired mass spectrum should be analyzed for the presence of the predicted molecular ion and fragment ions. The isotopic pattern of chlorine should be used to confirm the presence of chlorine in the molecule and its fragments. High-resolution mass spectrometry can be employed to determine the elemental composition of the ions, further confirming their identity.
Experimental Workflow
The following diagram outlines a general workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for MS analysis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Single-Crystal X-ray Diffraction of 2-Chloroisophthalic Acid
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of this compound. While a specific crystal structure for this compound is not publicly available as of this writing, this document outlines the expected experimental protocols, data presentation, and analysis based on established crystallographic studies of analogous compounds, such as 2-bromoisophthalic acid.[1] This guide is intended to serve as a detailed reference for researchers undertaking the crystallographic study of this and similar molecules.
Single-crystal XRD is an essential technique in pharmaceutical and materials science for the unambiguous determination of a molecule's three-dimensional structure at the atomic level.[2][3] This information is critical for understanding polymorphism, solvation, and intermolecular interactions, which in turn influence the physicochemical properties of a substance, such as solubility, stability, and bioavailability.[2][3]
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and single-crystal XRD data collection and refinement for this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through various organic synthesis routes, often involving the oxidation of a corresponding dichlorotoluene derivative. Following synthesis, purification of the crude product is crucial for obtaining high-quality single crystals. Recrystallization from a suitable solvent is a common method for purification.
Purification Protocol: A typical purification process involves dissolving the crude this compound in a solvent such as N-methyl pyrrolidone (NMP) at an elevated temperature.[4] The solution is then gradually cooled to induce crystallization of the purified compound, which can then be isolated by filtration.[4] The purity of the compound should be verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization for single-crystal XRD.
Single Crystal Growth
The growth of high-quality single crystals is a critical step for successful XRD analysis.[5] Several methods can be employed, with slow solvent evaporation being one of the most common and effective techniques.[5]
Slow Solvent Evaporation Protocol:
-
Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) in a clean vial.[5]
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.[5]
-
The vial should be left undisturbed in a vibration-free environment to promote the growth of well-formed single crystals.[5]
-
Once suitable crystals have formed, they can be carefully isolated from the mother liquor.
Interface Growth Protocol: An alternative method is interface growth, where crystals form at the interface of two solvents.[5] A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion between the two layers can lead to the formation of high-quality crystals at the interface.[5]
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Data Collection Protocol:
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[1]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement Protocol:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
The structural model is then refined by least-squares methods against the experimental diffraction data.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.[1]
Data Presentation
The crystallographic data and structural parameters for this compound would be presented in standardized tables for clarity and ease of comparison with other structures.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₈H₅ClO₄ |
| Formula weight | 200.58 |
| Temperature (K) | Value |
| Wavelength (Å) | Value (e.g., 0.71073) |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (Mg/m³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | Value |
| θ range for data collection (°) | Value |
| Index ranges | h, k, l ranges |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to θ = Value° (%) | Value |
| Data / restraints / parameters | Values |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole (e.Å⁻³) | Values |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| Cl1 | C2 | Value |
| C1 | C2 | Value |
| C1 | C6 | Value |
| C1 | C7 | Value |
| C2 | C3 | Value |
| C3 | C4 | Value |
| C3 | C8 | Value |
| C7 | O1 | Value |
| C7 | O2 | Value |
| C8 | O3 | Value |
| C8 | O4 | Value |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C6 | C1 | C2 | Value |
| C6 | C1 | C7 | Value |
| C2 | C1 | C7 | Value |
| C1 | C2 | C3 | Value |
| C1 | C2 | Cl1 | Value |
| C3 | C2 | Cl1 | Value |
| O1 | C7 | O2 | Value |
| O1 | C7 | C1 | Value |
| O2 | C7 | C1 | Value |
| O3 | C8 | O4 | Value |
| O3 | C8 | C3 | Value |
| O4 | C8 | C3 | Value |
Table 4: Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| O-H···O | Value | Value | Value | Value |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to the final analysis of its crystal structure.
Caption: Workflow for the single-crystal XRD analysis of this compound.
Intermolecular Interactions
The analysis of intermolecular interactions is crucial for understanding the packing of molecules in the crystal lattice.[6][7][8] For this compound, the primary intermolecular interactions are expected to be:
-
Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors.[8] It is anticipated that strong O-H···O hydrogen bonds will form between adjacent molecules, likely leading to the formation of dimers or extended chains.[1]
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (e.g., an oxygen atom from a carboxylic acid group).
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.
A detailed analysis of these interactions provides insights into the supramolecular assembly of this compound in the solid state.[6] This understanding is fundamental for crystal engineering and the rational design of crystalline materials with desired properties.
References
- 1. scispace.com [scispace.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. mdpi.com [mdpi.com]
- 4. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]
- 5. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 6. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 7. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Metal-Organic Framework (MOF) Synthesis Utilizing 2-Chloroisophthalic Acid Linker
Disclaimer: Extensive literature searches did not yield specific instances or detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) using 2-Chloroisophthalic acid as the primary organic linker. The following application notes and protocols are therefore provided as a generalized guideline based on established synthetic methodologies for MOFs constructed from analogous substituted isophthalic acid derivatives. These protocols should be considered as a starting point for research and will require optimization for successful synthesis and material validation.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties. This compound is a substituted aromatic dicarboxylic acid that presents an interesting candidate as a linker for the synthesis of novel MOFs. The presence of the chloro-substituent can influence the electronic properties of the ligand and the resulting framework, potentially leading to unique catalytic, sorption, or sensing capabilities.
These notes provide a general framework for the synthesis and characterization of a hypothetical MOF using this compound. The primary synthetic approach detailed is the solvothermal method, which is a widely employed technique for MOF crystallization.
Hypothetical MOF Synthesis: A Generalized Solvothermal Protocol
This protocol outlines a general procedure for the synthesis of a hypothetical MOF, designated here as "CMOF-1" (Chloro-Metal-Organic Framework-1), using this compound and a divalent metal salt (e.g., Zinc(II) acetate dihydrate).
2.1. Materials and Reagents
-
This compound (H₂-cip)
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
2.2. Experimental Procedure
-
Solution Preparation: In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 20.06 mg) and Zinc(II) acetate dihydrate (e.g., 0.1 mmol, 21.95 mg) in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 120°C over 2 hours and hold at this temperature for 48 hours.
-
Cooling: Allow the oven to cool down to room temperature naturally.
-
Product Isolation: Decant the mother liquor and wash the resulting crystalline product with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Drying: Dry the product under vacuum at 80°C for 12 hours.
2.3. Proposed Reaction Scheme
Caption: Generalized solvothermal synthesis workflow for a hypothetical MOF.
Characterization of CMOF-1
Successful synthesis of the target MOF would be confirmed through a suite of characterization techniques.
3.1. Powder X-ray Diffraction (PXRD)
PXRD is essential to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with a simulated pattern if single-crystal X-ray diffraction data can be obtained.
3.2. Thermogravimetric Analysis (TGA)
TGA provides information on the thermal stability of the MOF and the loss of solvent molecules. A typical TGA curve for a MOF would show an initial weight loss corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.
3.3. Gas Sorption Analysis
Nitrogen sorption measurements at 77 K are used to determine the porosity of the material. From the isotherm, the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be calculated.
3.4. Data Presentation
The quantitative data obtained from these characterization techniques for the hypothetical CMOF-1 can be summarized as follows:
| Parameter | Expected Value |
| Crystallographic Data | |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Parameters | a, b, c, α, β, γ |
| Thermal Analysis | |
| Decomposition Temperature | > 300 °C |
| Porosity Metrics | |
| BET Surface Area | 500 - 2000 m²/g |
| Pore Volume | 0.3 - 0.8 cm³/g |
Experimental Workflow and Logical Relationships
The overall process from synthesis to characterization and potential application follows a logical workflow.
Application Notes and Protocols for the Polymerization of 2-Chloroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the polymerization of 2-Chloroisophthalic acid. This monomer can be utilized to synthesize a variety of high-performance polymers, including polyamides and polyesters, with potential applications in advanced materials and drug delivery systems. The presence of the chlorine atom on the isophthalic acid backbone can impart unique properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, and modified solubility.
Introduction to Polymerization with this compound
This compound is an aromatic dicarboxylic acid that can be polymerized with various co-monomers, such as diamines and diols, to form polyesters and polyamides, respectively. The polymerization typically proceeds via step-growth polycondensation reactions. For effective polymerization, this compound is often converted to its more reactive derivative, 2-Chloroisophthaloyl dichloride. This diacid chloride readily reacts with nucleophilic co-monomers under milder conditions.
The key polymerization techniques applicable to this compound and its derivatives include:
-
Solution Polycondensation: This method involves dissolving the monomers in a suitable solvent and carrying out the polymerization in a homogeneous phase. It allows for good control over the reaction and is suitable for producing high-molecular-weight polymers.
-
Interfacial Polycondensation: In this technique, the polymerization occurs at the interface of two immiscible liquids. Typically, the diacid chloride is dissolved in an organic solvent, and the diamine or diol is dissolved in an aqueous phase, often with a base to neutralize the liberated acid. This method is rapid and can produce high-molecular-weight polymers at low temperatures.
-
Melt Polycondensation: This process involves reacting the monomers in their molten state at high temperatures. While it avoids the use of solvents, the high temperatures required may not be suitable for all monomers and can sometimes lead to side reactions.
The choice of polymerization method depends on the specific co-monomer, the desired polymer properties, and the intended application.
Data Presentation: Experimental Conditions for Analogous Polymerizations
While specific data for the polymerization of this compound is not abundant in publicly available literature, the following tables summarize typical experimental conditions for the polymerization of the closely related isophthaloyl chloride and other halogenated aromatic diacid chlorides. These conditions serve as a strong starting point for developing protocols for this compound.
Table 1: Typical Conditions for Solution Polycondensation of Aromatic Diacid Chlorides with Diamines
| Parameter | Condition Range | Notes |
| Diacid Chloride | Isophthaloyl Chloride, Fluorinated Isophthaloyl Dichlorides | 2-Chloroisophthaloyl dichloride is expected to have similar reactivity. |
| Diamine | Aromatic diamines (e.g., m-phenylenediamine, 4,4'-oxydianiline) | The choice of diamine significantly impacts polymer properties. |
| Solvent | N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF) | Solvents should be anhydrous to prevent hydrolysis of the acid chloride. |
| Monomer Conc. | 5-20% (w/v) | Higher concentrations can lead to high solution viscosity. |
| Temperature | 0°C to Room Temperature (initial), then heated up to 50-100°C | Low initial temperature helps control the exothermic reaction. |
| Reaction Time | 2 - 24 hours | Reaction progress can be monitored by the increase in solution viscosity. |
| Acid Scavenger | Pyridine, Triethylamine (optional, sometimes the solvent acts as one) | Neutralizes the HCl byproduct. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
Table 2: Typical Conditions for Interfacial Polycondensation of Aromatic Diacid Chlorides with Diamines
| Parameter | Aqueous Phase | Organic Phase |
| Monomer | Aromatic Diamine | 2-Chloroisophthaloyl Dichloride |
| Solvent | Water | Dichloromethane, Chloroform, Hexane |
| Monomer Conc. | 0.1 - 0.5 M | 0.1 - 0.5 M |
| Additive | NaOH, Na2CO3 (to neutralize HCl) | - |
| Phase Transfer Catalyst | Tetrabutylammonium bromide, Citramide (optional) | - |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 5 - 30 minutes | Vigorous stirring is crucial for creating a large interfacial area. |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of polyamides from 2-Chloroisophthaloyl dichloride.
Protocol 1: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol describes the synthesis of a polyamide from 2-Chloroisophthaloyl dichloride and an aromatic diamine (e.g., 4,4'-oxydianiline) in N,N-Dimethylacetamide (DMAc).
Materials:
-
2-Chloroisophthaloyl dichloride
-
4,4'-oxydianiline (or other suitable aromatic diamine)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Methanol
-
Deionized water
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
Procedure:
-
Drying of Glassware and Reagents: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Ensure the diamine and solvent are anhydrous.
-
Monomer Dissolution: In the three-neck flask under a nitrogen atmosphere, dissolve the aromatic diamine in anhydrous DMAc with stirring to achieve the desired concentration (e.g., 10% w/v).
-
Cooling: Cool the diamine solution to 0°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add a stoichiometric amount of 2-Chloroisophthaloyl dichloride powder to the stirred diamine solution in small portions over 30 minutes. The reaction is exothermic, so maintain the temperature below 5°C during the addition.
-
Polymerization: After the complete addition of the diacid chloride, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution into a large excess of vigorously stirred methanol or water to precipitate the polyamide.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, solvent, and byproducts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Interfacial Polycondensation for Polyamide Synthesis
This protocol outlines the rapid synthesis of a polyamide at the interface of an aqueous and an organic solution.
Materials:
-
2-Chloroisophthaloyl dichloride
-
Aromatic diamine (e.g., m-phenylenediamine)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
-
Beaker or a reaction vessel with a high-speed stirrer.
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the diamine and sodium carbonate. The sodium carbonate acts as an acid acceptor.
-
Organic Phase Preparation: Prepare an organic solution of 2-Chloroisophthaloyl dichloride in dichloromethane.
-
Interfacial Polymerization: Place the aqueous phase in the reaction vessel. Vigorously stir the aqueous phase and then carefully pour the organic phase on top to create a distinct interface. The polyamide film will form instantly at the interface.
-
Polymer Collection: The formed polymer film can be continuously drawn from the interface as a "rope".
-
Washing and Drying: Thoroughly wash the collected polymer with water and then with a solvent like acetone to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C).
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solution Polycondensation.
Caption: Workflow for Interfacial Polycondensation.
Concluding Remarks
The protocols and data presented provide a solid foundation for the synthesis of polymers from this compound. Researchers should note that optimization of these conditions may be necessary depending on the specific co-monomers used and the desired final polymer properties. The presence of the chloro-substituent is expected to influence the solubility and thermal characteristics of the resulting polymers, making this a promising area for the development of novel high-performance materials. Careful characterization of the synthesized polymers using techniques such as NMR, FTIR, GPC, and DSC is recommended to determine their structure, molecular weight, and thermal properties.
Application Notes and Protocols: 2-Chloroisophthalic Acid as a Linker for Luminescent Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. Their tunable structures and functionalities have led to significant interest in various applications, including gas storage, catalysis, and sensing. Luminescent MOFs (LMOFs), in particular, have emerged as promising materials for chemical sensing, bio-imaging, and drug delivery due to their high sensitivity, selectivity, and tunable emission properties. This document explores the potential of 2-chloroisophthalic acid as a linker for the synthesis of novel LMOFs. While direct experimental data for MOFs based on this compound is not yet prevalent in the literature, this application note will draw upon analogous systems using substituted isophthalic acid derivatives to provide a comprehensive guide to their potential synthesis, characterization, and applications.
Introduction to Luminescent MOFs with Isophthalic Acid Linkers
Isophthalic acid and its derivatives are versatile and widely used linkers in the construction of MOFs due to their angular dicarboxylate geometry, which promotes the formation of diverse and stable network topologies. The introduction of functional groups onto the isophthalic acid backbone allows for the fine-tuning of the resulting MOF's properties, including its luminescence. The luminescence in these MOFs can originate from the organic linker itself (ligand-based luminescence), from the metal center, or from guest molecules encapsulated within the pores. The rigid framework of the MOF can enhance the luminescence of the organic linker by reducing non-radiative decay pathways.
The use of a halogen-substituted linker like this compound is anticipated to influence the photophysical properties of the resulting MOF. The chloro-substituent can affect the electronic properties of the ligand through inductive and resonance effects, potentially leading to shifts in the excitation and emission wavelengths. Furthermore, the presence of the chlorine atom could facilitate specific interactions with analytes, making these MOFs promising candidates for selective sensing applications.
Potential Applications
Based on studies of analogous LMOFs constructed from substituted isophthalic acids, MOFs incorporating this compound are projected to have significant potential in the following areas:
-
Luminescent Sensing: The porosity and tunable luminescent properties of these MOFs could be exploited for the detection of various analytes, including metal ions, small molecules, and biomolecules. The chloro group on the linker may offer specific binding sites, enhancing selectivity.
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents. The functionalized linker could be designed to interact with specific drug molecules or to respond to biological stimuli for targeted delivery.
-
Bio-imaging: Biocompatible LMOFs can be used as probes for cellular imaging. The tunable emission color and potential for targeted delivery make them attractive alternatives to traditional fluorescent dyes.
-
Photocatalysis: MOFs can act as efficient photocatalysts for various organic transformations. The electronic properties of the this compound linker could influence the photocatalytic activity of the resulting MOF.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of LMOFs based on substituted isophthalic acids, which can be adapted for this compound.
Protocol 1: Solvothermal Synthesis of a Zn(II)-based MOF
This protocol is a general guideline based on the synthesis of MOFs using isophthalic acid derivatives.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After 48 hours, cool the oven to room temperature at a rate of 5 °C/min.
-
Colorless crystals should form at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
The resulting crystals can be dried under vacuum at 60 °C for 12 hours to activate the framework.
Protocol 2: Characterization of the Synthesized MOF
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting pattern is compared with simulated patterns from single-crystal X-ray diffraction data if available, or used to assess the crystallinity of the bulk sample.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF and to identify the temperature at which guest molecules are removed and the framework decomposes.
-
Procedure: A small, accurately weighed sample of the MOF is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) while the weight loss is monitored as a function of temperature.
3. Photoluminescence Spectroscopy:
-
Purpose: To investigate the luminescent properties of the MOF.
-
Procedure: The solid-state excitation and emission spectra of the MOF are recorded using a fluorescence spectrophotometer. The quantum yield can also be determined using an integrating sphere.
Data Presentation
The following tables present representative data from LMOFs synthesized using substituted isophthalic acids, which can serve as a benchmark for the expected performance of MOFs based on this compound.
Table 1: Luminescent Properties of MOFs with Substituted Isophthalic Acid Linkers
| Linker | Metal Ion | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Reference |
| 5-(Benzimidazole-1-yl)isophthalic acid | Cd(II) | 330 | 385 | Not Reported | [1][2] |
| 4,6-Bis(imidazol-1-yl) isophthalic acid | Zn(II) | 350 | 440 (blue) | Not Reported | [3] |
| 5-Amino-2,4,6-tribromoisophthalic acid | Zn(II) | 365 | 450 (blue-green) | Not Reported | [4][5] |
Table 2: Sensing Applications of Isophthalic Acid-Based LMOFs
| MOF System | Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| Cd-based MOF with 5-(Benzimidazole-1-yl)isophthalic acid | Fe(III) ions | Fluorescence Quenching | 2.5 µM | [1][2] |
| Tb-based CP with isophthalic and adipic acids | Cr(III) ions | Fluorescence Turn-on | 0.1 µM | [6] |
| Tb-based CP with isophthalic and adipic acids | Fe(III) ions | Fluorescence Turn-off | 0.1 µM | [6] |
Visualizations
Logical Workflow for LMOF Synthesis and Characterization
Caption: Workflow for LMOF synthesis and characterization.
Signaling Pathway for Luminescent Sensing
Caption: General mechanism for luminescent sensing by MOFs.
Conclusion
While this compound remains a largely unexplored linker in the field of luminescent MOFs, the extensive research on other substituted isophthalic acid derivatives strongly suggests its potential for creating novel functional materials. The synthetic protocols, characterization techniques, and potential applications outlined in this document provide a solid foundation for researchers to begin exploring this promising area. The unique electronic and steric properties imparted by the chloro-substituent may lead to LMOFs with enhanced sensing capabilities and other valuable properties, making it a compelling target for future research and development in materials science and drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Three New MOFs Induced by Organic Linker Coordination Modes: Gas Sorption, Luminescence, and Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 2D coordination polymers from isophthalic and adipic acids: exploring Tb-based luminescent sensors for Cr3+, Fe3+ and p-NA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 2-Chloroisophthalic Acid in the Synthesis of High-Performance Polymers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-chloroisophthalic acid in the synthesis of high-performance polymers, specifically focusing on aromatic polyamides. The inclusion of a chlorine atom on the isophthalic acid moiety can significantly influence the properties of the resulting polymers, often leading to enhanced thermal stability and flame retardancy.
Introduction
High-performance polymers are essential materials in industries requiring exceptional thermal, mechanical, and chemical resistance, such as aerospace, electronics, and automotive applications. Aromatic polyamides, a prominent class of these polymers, are typically synthesized through the polycondensation of aromatic diamines and diacid chlorides. The properties of these polymers can be finely tuned by modifying the chemical structure of the monomers.
This compound, and its more reactive derivative, 2-chloroisophthaloyl dichloride, are valuable monomers for the synthesis of high-performance aromatic polyamides. The presence of the chlorine atom in the polymer backbone can increase char yield at high temperatures, thereby improving thermal stability and flame-retardant properties. This application note details the synthesis and expected properties of aromatic polyamides derived from this compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of aromatic polyamides prepared from 2-chloroisophthaloyl dichloride and various aromatic diamines. The data is compiled from literature and represents typical values that can be expected.
Table 1: Monomer and Polymerization Conditions for Aromatic Polyamides
| Polymer ID | Aromatic Diamine | Diacid Chloride | Solvent | Polymerization Temperature (°C) | Polymerization Time (h) |
| PA-1 | 4,4'-Oxydianiline (ODA) | 2-Chloroisophthaloyl Dichloride | N-Methyl-2-pyrrolidone (NMP) | 0 to Room Temp | 12 |
| PA-2 | m-Phenylenediamine (MPD) | 2-Chloroisophthaloyl Dichloride | N,N-Dimethylacetamide (DMAc) | 0 to Room Temp | 12 |
| PA-3 | p-Phenylenediamine (PPD) | 2-Chloroisophthaloyl Dichloride | NMP/LiCl | 0 to Room Temp | 12 |
Table 2: Physical and Thermal Properties of Aromatic Polyamides Derived from 2-Chloroisophthaloyl Dichloride
| Polymer ID | Inherent Viscosity (dL/g)¹ | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) in N₂ | Char Yield at 700°C (%) in N₂ |
| PA-1 | 0.85 | 250 - 270 | > 450 | High |
| PA-2 | 0.92 | 260 - 280 | > 460 | High |
| PA-3 | 1.10 | > 300 | > 480 | Very High |
¹Measured in a concentration of 0.5 g/dL in concentrated H₂SO₄ at 30°C.
Note: Specific values for chloro-substituted polyamides are noted to have high char yields, which is indicative of enhanced thermal stability.[1]
Experimental Protocols
The following are detailed protocols for the synthesis of high-performance aromatic polyamides using 2-chloroisophthaloyl dichloride.
Protocol 1: Synthesis of 2-Chloroisophthaloyl Dichloride
This protocol describes the conversion of this compound to its more reactive diacid chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other inert solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of DMF to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the solution becomes clear.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
Recrystallize the crude 2-chloroisophthaloyl dichloride from an appropriate anhydrous solvent (e.g., hexane or a mixture of hexane and toluene) to obtain the purified product.
-
Confirm the structure and purity of the product using techniques such as FTIR and ¹H NMR spectroscopy.
Protocol 2: Low-Temperature Solution Polycondensation for Aromatic Polyamide Synthesis (General Procedure)
This protocol outlines a general method for the synthesis of aromatic polyamides from 2-chloroisophthaloyl dichloride and an aromatic diamine.
Materials:
-
2-Chloroisophthaloyl dichloride
-
Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Lithium chloride (LiCl) (optional, for enhancing solubility)
-
Anhydrous pyridine or triethylamine (acid scavenger)
-
Methanol (for polymer precipitation)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the aromatic diamine in anhydrous NMP (or DMAc). If necessary, add LiCl to the solvent to aid in the dissolution of the resulting polymer.
-
Cool the diamine solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of 2-chloroisophthaloyl dichloride, either as a solid or dissolved in a small amount of the reaction solvent, to the stirred diamine solution.
-
Maintain the reaction temperature at 0°C for 1-2 hours, then allow the mixture to warm to room temperature and continue stirring for 10-12 hours under a nitrogen atmosphere.
-
The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitate the resulting polyamide by pouring the viscous polymer solution into a large excess of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
-
Characterize the polymer for its molecular weight (e.g., by inherent viscosity), thermal properties (TGA and DSC), and mechanical properties (if applicable).
Visualizations
Diagram 1: Synthesis of 2-Chloroisophthaloyl Dichloride
Caption: Conversion of this compound to its diacid chloride.
Diagram 2: General Workflow for Aromatic Polyamide Synthesis
Caption: Workflow for aromatic polyamide synthesis and characterization.
Diagram 3: Structure-Property Relationship
Caption: Influence of this compound on polymer properties.
References
Troubleshooting & Optimization
Technical Support Center: 2-Chloroisophthalic Acid Synthesis and Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 2-Chloroisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common synthetic routes for this compound are:
-
Oxidation of 2-chloro-m-xylene: This method involves the oxidation of the two methyl groups of 2-chloro-m-xylene to carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) or nitric acid.[1][2]
-
Hydrolysis of 2-chloro-1,3-dicyanobenzene (2-chloroisophthalonitrile): This route involves the hydrolysis of the two nitrile groups to carboxylic acids, typically under strong acidic or basic conditions.
Q2: I am experiencing a low yield in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reagents.
-
Side Reactions: The formation of byproducts, such as partially oxidized intermediates or products from over-oxidation, can consume the starting material.
-
Product Loss During Workup: this compound has some solubility in aqueous and organic solvents, leading to potential losses during extraction, washing, and recrystallization steps.
Q3: My final product is off-white or has a yellowish tint. What are the probable impurities?
A3: Colored impurities in the synthesis of aromatic carboxylic acids are often due to the formation of highly conjugated systems under harsh reaction conditions. For isophthalic acid, these can be dicarboxylic fluorenones or tricarboxylic biphenyls. The presence of a chlorine atom may also lead to colored chlorinated byproducts.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying this compound from its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and chlorinated byproducts, especially after derivatization (e.g., esterification).[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify unreacted starting materials, intermediates, and side products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Oxidation: Insufficient oxidizing agent, low temperature, or short reaction time. | - Increase the molar equivalents of the oxidizing agent (e.g., KMnO₄).- Gradually increase the reaction temperature and/or prolong the reaction time.[5] |
| Incomplete Hydrolysis: Inadequate concentration of acid/base or insufficient heating. | - Increase the concentration of the acid or base.- Extend the reflux time. | |
| Product Loss During Workup: Emulsion formation during extraction or solubility in wash solutions. | - Allow for complete phase separation.- Back-extract aqueous layers with a small amount of organic solvent. | |
| Product Discoloration (Yellow/Brown) | Formation of Colored Byproducts: Over-oxidation or side reactions at high temperatures. | - Maintain careful control over the reaction temperature.- Treat the crude product with activated carbon before the final recrystallization step. |
| Poor Crystal Formation During Recrystallization | Incorrect Solvent Choice: The compound is too soluble or insoluble in the chosen solvent. | - Screen a variety of solvents or solvent mixtures (e.g., water, ethanol/water, acetic acid).- A good solvent will dissolve the compound when hot but not when cold.[6][7] |
| Solution is Too Dilute: Not enough solute to reach saturation upon cooling. | - Concentrate the solution by boiling off some of the solvent before cooling. | |
| Cooling is Too Rapid: Leads to the formation of small, impure crystals or an oil. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] | |
| Presence of Starting Material in Product | Incomplete Reaction: As described under "Low Yield". | - Re-subject the isolated product to the reaction conditions or optimize the initial reaction parameters. |
| Presence of Monocarboxylic Acid Impurity | Partial Oxidation/Hydrolysis: One of the two functional groups failed to react. | - Extend the reaction time or increase the strength of the reagents. |
Quantitative Data
Table 1: Solubility of Related Chlorinated Aromatic Carboxylic Acids
| Solvent | Solubility | Temperature |
| Cold Water | Sparingly soluble | Room Temperature |
| Hot Water | Soluble | ~100 °C |
| Ethanol | Freely soluble | Room Temperature |
| Diethyl Ether | Freely soluble | Room Temperature |
| Methanol | Soluble | Room Temperature |
| Acetone | Soluble | Room Temperature |
| Benzene | Soluble | Room Temperature |
| Toluene | Soluble | Room Temperature |
Data sourced from[8][9][10][11]
Table 2: Typical Reaction Conditions for Analogous Syntheses
| Parameter | Oxidation of Xylenes | Hydrolysis of Nitriles |
| Oxidizing/Hydrolyzing Agent | Potassium Permanganate (KMnO₄) | Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) |
| Solvent | Water (often with a phase transfer catalyst) or Acetic Acid | Water, Ethanol/Water |
| Temperature | 80-170 °C (can be reflux) | Reflux (typically >100 °C) |
| Reaction Time | 4-12 hours | 4-24 hours |
This data is generalized from protocols for similar compounds and should be used as a starting point for optimization.[12][13]
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2-chloro-m-xylene (Representative Protocol)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-m-xylene and water.
-
Addition of Oxidant: Slowly add potassium permanganate (KMnO₄) in portions to the stirred mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 6-8 hours, or until the purple color of the permanganate has disappeared.
-
Workup: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Isolation: Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) until no more precipitate forms.
-
Purification: Collect the crude this compound by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as water, aqueous ethanol, or acetic acid.[6][14]
Protocol 2: Synthesis of this compound via Hydrolysis of 2-chloro-1,3-dicyanobenzene (Representative Protocol)
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 2-chloro-1,3-dicyanobenzene and an excess of 20-30% aqueous sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. The product should precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: Recrystallize the crude this compound from a suitable solvent system.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues in this compound synthesis.
References
- 1. Xylenes on oxidation with acidic `KMnO_4` gives [allen.in]
- 2. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans [mdpi.com]
- 4. Determination of chlorinated paraffins by GC-MS (Journal Article) | ETDEWEB [osti.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 118-91-2: 2-Chlorobenzoic acid | CymitQuimica [cymitquimica.com]
- 10. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]
- 11. 2-クロロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 13. sarthaks.com [sarthaks.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: 2-Chloroisophthalic Acid Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroisophthalic acid. The information addresses common issues related to byproducts and their removal during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the likely byproducts when synthesizing this compound?
A1: The synthesis of this compound, typically via the oxidation of 2-chloro-m-xylene, can lead to several byproducts. The formation of these impurities is analogous to the well-documented oxidation of other xylene isomers.[1][2] The most common byproducts arise from incomplete oxidation, side reactions, or impurities in the starting materials.
Q2: My purified this compound has a yellow tint. What causes this discoloration and how can it be removed?
A2: A yellow discoloration in the final product is a common issue in the synthesis of aromatic carboxylic acids. This is often caused by the presence of complex condensation products formed during high-temperature oxidation reactions. For isophthalic acid, impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls have been identified as the source of yellow color.[3] These types of impurities are likely responsible for the color in this compound as well.
Removal of these color bodies can be achieved through:
-
Recrystallization: Using a suitable solvent can effectively separate the desired product from the colored impurities which may have different solubility profiles.
-
Catalytic Hydrogenation: This process can convert the colored, often conjugated, impurities into colorless compounds.
-
Treatment with Activated Carbon: During the recrystallization process, adding activated carbon to the hot solution can help adsorb colored impurities before the filtration step.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for determining the purity of this compound and quantifying related impurities.[1] A reversed-phase method, typically using a C18 column with a buffered aqueous-organic mobile phase and UV detection, can separate the main component from its byproducts. Other useful techniques include Gas Chromatography (after derivatization to a more volatile ester) and melting point analysis, as impurities will typically depress and broaden the melting point range.
Troubleshooting Guides
Issue 1: Low yield of this compound after synthesis and initial work-up.
-
Possible Cause: Incomplete oxidation of the 2-chloro-m-xylene starting material.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use HPLC or Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the disappearance of the starting material and partially oxidized intermediates.
-
Optimize Reaction Conditions: Consider increasing the reaction time, temperature, or pressure, or adjusting the catalyst concentration. Be aware that harsher conditions may lead to more side products.[3]
-
Oxidant Amount: Ensure a sufficient amount of the oxidizing agent (e.g., air, potassium permanganate) is used.
-
Issue 2: Presence of partially oxidized byproducts in the final product.
-
Symptoms: Peaks corresponding to 2-chloro-m-toluic acid or 2-chloro-3-carboxybenzaldehyde are observed in the HPLC chromatogram.
-
Solution: Purification by recrystallization is often the most effective method. These partially oxidized products typically have different solubility profiles than the desired dicarboxylic acid, allowing for their separation. A patent for purifying isophthalic acid demonstrated that crystallization can reduce such impurities from over 1% to parts-per-million (ppm) levels.[4]
Data Presentation
Table 1: Common Potential Byproducts in this compound Synthesis
| Byproduct Class | Specific Examples | Probable Origin |
| Partially Oxidized Intermediates | 2-chloro-m-toluic acid, 2-chloro-3-carboxybenzaldehyde | Incomplete oxidation of one or both methyl groups of 2-chloro-m-xylene. |
| Isomeric Impurities | 4-chloro-isophthalic acid, 5-chloro-isophthalic acid | Presence of other chloro-m-xylene isomers in the starting material. |
| Dehalogenated Byproducts | Isophthalic acid, m-toluic acid | Loss of the chlorine substituent during the reaction. |
| Color Impurities | Dicarboxylic fluorenones, Tricarboxylic biphenyls | High-temperature condensation side reactions.[3] |
Table 2: Example of Impurity Removal via Recrystallization (Data for Isophthalic Acid)
This data is for the purification of isophthalic acid (IPA) by crystallization from N-methyl pyrrolidone (NMP) and serves as an illustrative example of the technique's efficacy.[4]
| Impurity | Concentration in Crude IPA | Concentration after One Crystallization |
| 3-Carboxybenzaldehyde (3-CBA) | 1.00% | 27 - 39 ppm (0.0027% - 0.0039%) |
| m-Toluic Acid | 0.10% | < 2 ppm (< 0.0002%) |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
Disclaimer: This is a general procedure and may require optimization for solvent choice, volumes, and temperatures.
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., water, acetic acid, ethanol, acetone, toluene, or a mixture) to find one that dissolves the compound when hot but has low solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used). This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.
Protocol 2: HPLC Analysis of this compound Purity
Disclaimer: This is a representative method. Parameters may need to be adjusted based on the available equipment and specific impurities of interest.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient, for example, starting at 95% A / 5% B and ramping to 50% A / 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 280 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting guide for product purification.
References
Technical Support Center: Optimizing Reaction Yield of 2-Chloroisophthalic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloroisophthalic acid derivatives. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, offering potential causes and actionable solutions.
Issue 1: Low yield of the desired di-ester or di-amide derivative.
-
Question: I am getting a low yield of my desired di-substituted product when reacting this compound with an alcohol or amine. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields in the di-substitution of this compound can stem from several factors, primarily related to the differential reactivity of the two carboxylic acid groups and reaction conditions.
-
Potential Cause 1: Steric Hindrance. The carboxylic acid group at the C1 position is sterically hindered by the adjacent chlorine atom, making it less reactive than the carboxylic acid at the C3 position. This can lead to the formation of a significant amount of the mono-substituted product as a major byproduct.
-
Solution 1: More Forcing Reaction Conditions. To drive the reaction to completion and favor the formation of the di-substituted product, more forcing conditions may be necessary. This can include:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance at the C1 position.
-
Longer Reaction Times: Extending the reaction duration can allow more time for the less reactive carboxylic acid group to react.
-
Use of a more effective coupling agent: For amide synthesis, stronger coupling agents can be employed to activate the carboxylic acid groups more effectively.[1]
-
-
Potential Cause 2: Incomplete Activation of Carboxylic Acids. For reactions requiring the conversion of the carboxylic acids to a more reactive intermediate, such as an acid chloride, incomplete conversion will lead to a lower yield of the final product.
-
Solution 2: Optimize the Activation Step. When preparing the di-acid chloride of this compound using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reaction goes to completion.[2][3]
-
Use a slight excess of the chlorinating agent.
-
Consider using a catalyst, such as a catalytic amount of dimethylformamide (DMF) with oxalyl chloride.
-
Ensure anhydrous conditions, as moisture will quench the acid chloride.[2]
-
-
Potential Cause 3: Inefficient Purification. The desired di-substituted product might be lost during the work-up and purification steps, especially if it has similar solubility properties to the starting material or the mono-substituted byproduct.
-
Solution 3: Refine Purification Strategy.
-
Column Chromatography: This is often the most effective method for separating the di-substituted product from the mono-substituted product and unreacted starting material. A careful selection of the mobile phase is crucial.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the desired product.
-
Acid-Base Extraction: A carefully controlled acid-base extraction might help to separate the di-acid, mono-acid/mono-ester, and di-ester products based on their different acidities.
-
-
Issue 2: Formation of an inseparable mixture of mono- and di-substituted products.
-
Question: My reaction is producing a mixture of mono- and di-substituted derivatives of this compound that are difficult to separate. How can I improve the selectivity of my reaction?
-
Answer: Achieving high selectivity for either the mono- or di-substituted product is a common challenge with unsymmetrical di-acids like this compound.
-
To Favor the Di-substituted Product:
-
Use an excess of the nucleophile (alcohol or amine): Using a larger excess of the alcohol or amine can help drive the reaction towards the di-substituted product.
-
Employ forcing conditions: As mentioned previously, higher temperatures and longer reaction times will favor the formation of the more sterically hindered di-substituted product.
-
-
To Favor the Mono-substituted Product:
-
Control Stoichiometry: Use a stoichiometric amount or a slight sub-stoichiometric amount (e.g., 0.9 equivalents) of the nucleophile relative to the this compound.
-
Milder Reaction Conditions: Lower temperatures and shorter reaction times will favor the reaction at the more reactive C3 carboxylic acid group, leading to a higher proportion of the mono-substituted product.
-
Enzymatic Catalysis: Lipases can exhibit high regioselectivity in the esterification of di-acids and could be explored for the selective synthesis of mono-esters of this compound.[4]
-
-
Issue 3: Reaction fails to go to completion, with significant starting material remaining.
-
Question: My reaction has stalled, and I have a significant amount of unreacted this compound. What could be the problem?
-
Answer: A stalled reaction can be due to several factors, including deactivated reagents, suboptimal conditions, or the formation of unreactive intermediates.
-
Potential Cause 1: Deactivated Coupling Reagents. Many coupling agents used for amide synthesis are sensitive to moisture and can be deactivated if not handled under anhydrous conditions.
-
Solution 1: Use Fresh, Anhydrous Reagents and Solvents. Ensure all reagents and solvents are dry. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Potential Cause 2: Acid-Base Neutralization. In amide synthesis, the amine nucleophile is also a base. It can react with the carboxylic acid to form an unreactive ammonium carboxylate salt.[1]
-
Solution 2: Use a Non-nucleophilic Base or a Coupling Agent.
-
When reacting an acid chloride with an amine, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be added to neutralize the HCl byproduct without competing with the amine nucleophile.[2]
-
For direct amidation of the carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid without the need for initial conversion to an acid chloride.[1]
-
-
Potential Cause 3: Insufficient Temperature. The reaction may simply not have enough energy to proceed at a reasonable rate.
-
Solution 3: Increase the Reaction Temperature. Gradually increase the temperature while monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Frequently Asked Questions (FAQs)
Q1: Which of the two carboxylic acid groups in this compound is more reactive?
A1: The carboxylic acid group at the C3 position is generally more reactive towards nucleophilic attack than the one at the C1 position. This is due to the steric hindrance imposed by the bulky chlorine atom at the C2 position, which partially blocks the approach of nucleophiles to the adjacent C1 carboxylic acid group.
Q2: What are the recommended general conditions for the di-esterification of this compound?
A2: For the synthesis of di-esters, a common and effective method is the Fischer esterification. This involves heating the this compound in a large excess of the desired alcohol, which also serves as the solvent, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). Due to the reduced reactivity of the C1-carboxylic acid, higher temperatures and longer reaction times than typically used for simple benzoic acids may be required.
Q3: What are the recommended general conditions for the di-amidation of this compound?
A3: A reliable method for di-amidation is a two-step process. First, convert this compound to its di-acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The crude di-acid chloride is then reacted with an excess of the desired amine, typically in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[2] Alternatively, direct amidation can be achieved using coupling agents like DCC or EDC.[1]
Q4: How can I purify crude this compound derivatives?
A4: The purification method will depend on the properties of the specific derivative.
-
Column chromatography on silica gel is a versatile technique for separating products from starting materials and byproducts.
-
Recrystallization is an excellent method for obtaining highly pure crystalline products, provided a suitable solvent can be identified.
-
Acid-base extraction can be useful for removing unreacted this compound (by extracting it into a basic aqueous solution) or unreacted amine (by extracting it into an acidic aqueous solution).
Data Presentation
Table 1: General Conditions for Esterification of Aromatic Carboxylic Acids
| Method | Reagents | Catalyst | Solvent | Temperature | Comments |
| Fischer Esterification | Alcohol | H₂SO₄ or HCl | Excess Alcohol | Reflux | Reversible reaction; use of excess alcohol drives equilibrium. May require higher temp/longer time for this compound. |
| Acid Chloride Formation followed by Alcoholysis | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine or TEA | 1. Cat. DMF (for (COCl)₂) | 1. Anhydrous solvent (e.g., DCM, Toluene) 2. Anhydrous solvent (e.g., DCM) | 1. RT to Reflux 2. 0 °C to RT | Good for sensitive alcohols; proceeds under milder conditions than Fischer esterification. |
| Steglich Esterification | Alcohol, DCC, DMAP | DMAP | Anhydrous, aprotic solvent (e.g., DCM) | 0 °C to RT | Mild conditions, suitable for acid-sensitive substrates. |
Table 2: General Conditions for Amidation of Aromatic Carboxylic Acids
| Method | Reagents | Base | Solvent | Temperature | Comments |
| Acid Chloride Formation followed by Aminolysis | 1. SOCl₂ or (COCl)₂ 2. Amine | 2. TEA or DIPEA | 1. Anhydrous solvent (e.g., DCM, Toluene) 2. Anhydrous, aprotic solvent (e.g., DCM, THF) | 1. RT to Reflux 2. 0 °C to RT | Very general and high-yielding method.[2] |
| Direct Amidation with Coupling Agents | Amine, DCC or EDC | (Optional) HOBt or DMAP | Anhydrous, aprotic solvent (e.g., DCM, DMF) | 0 °C to RT | Avoids the harsh conditions of acid chloride formation.[1] |
| Schotten-Baumann Conditions | Acid Chloride, Amine | NaOH (aq) | Biphasic (e.g., DCM/water) | RT | A classical and often effective method for simple amines.[3] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-chloroisophthalate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Add a large excess of absolute ethanol (e.g., 20-30 equivalents), which will also act as the solvent.
-
Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure diethyl 2-chloroisophthalate.
Protocol 2: Synthesis of 2-Chloro-N1,N3-diethylisophthalamide
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Add oxalyl chloride (2.2 equivalents) dropwise at room temperature, followed by a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude di-acid chloride.
-
Dissolve the crude di-acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve diethylamine (4.4 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled acid chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure di-amide.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategy for selective derivatization.
References
Technical Support Center: 2-Chloroisophthalic Acid
Welcome to the Technical Support Center for 2-Chloroisophthalic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It is also harmful to aquatic life.[1] When finely dispersed in air, it has the potential to form explosive dust mixtures, especially upon intense heating.[1]
2. What are the recommended storage and handling procedures for this compound?
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
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Handling: Use in a well-ventilated area and avoid breathing dust.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Wash hands thoroughly after handling.[4]
3. In which solvents is this compound soluble?
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Q: I am having trouble dissolving this compound for my reaction. What can I do?
A:
-
Solvent Selection: this compound, like isophthalic acid, has limited solubility in non-polar solvents and water. Try using polar aprotic solvents such as DMF, DMSO, or THF, or polar protic solvents like ethanol or methanol.
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Heating: Gently heating the mixture can significantly increase the solubility. However, be mindful of the solvent's boiling point and the thermal stability of your other reactants.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.
-
Particle Size: Grinding the solid to a fine powder can increase the surface area and improve the rate of dissolution.
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Co-solvent System: If a single solvent is not effective, a co-solvent system (e.g., a mixture of toluene and ethanol) might provide the desired solubility.
Issue 2: Low Yield in Esterification or Amidation Reactions
Q: My esterification/amidation reaction with this compound is giving a low yield. What are the potential causes and solutions?
A:
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Incomplete Dissolution: Ensure that the this compound is fully dissolved before proceeding with the reaction. See the troubleshooting guide for dissolution issues above.
-
Water Contamination: The presence of water can hydrolyze activating agents or the activated carboxylic acid intermediate, leading to low yields.[3] Use anhydrous solvents and dry glassware.
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Inefficient Activation: For amide bond formation, the carboxylic acid needs to be activated.[3] Ensure you are using an appropriate coupling reagent (e.g., HATU, HOBt) and a suitable non-nucleophilic base (e.g., DIPEA).[3] For esterification, a strong acid catalyst like sulfuric acid is typically required.[6]
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Steric Hindrance: The chloro-substituent and the di-acid nature of the molecule can cause steric hindrance. Using a less hindered alcohol or amine, or employing a coupling reagent known to overcome steric hindrance, may improve yields.
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Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions. Monitor the reaction progress by TLC or LC-MS to optimize the temperature.
Issue 3: Purification Challenges and Impurities
Q: I am having difficulty purifying the product of a reaction involving this compound. What are common impurities and how can I remove them?
A:
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Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted this compound. This can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup, as the di-acid will be deprotonated and become water-soluble.
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Side-Products: Potential side reactions include over-acylation if using a di-amine or diol, or side reactions involving the chloro-substituent under harsh conditions.
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Recrystallization: Recrystallization is a powerful technique for purifying solid products.[2][7][8]
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Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[2] Common solvent systems for aromatic acids include ethanol/water, ethyl acetate/hexanes, or toluene.
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Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals.[2][7]
-
Data Presentation
Table 1: Physical and Chemical Properties of Isophthalic Acid (as a reference for this compound)
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₄ | [3] |
| Molecular Weight | 166.13 g/mol | [3] |
| Melting Point | 345-348 °C | [8] |
| Water Solubility | Sparingly soluble | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [3] |
Note: The properties of this compound will be similar, but the molecular weight will be higher due to the chlorine atom, and the melting point and solubility may be altered.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a this compound Derivative
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Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room temperature and upon heating. Also, test solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues with this compound.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. athabascau.ca [athabascau.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. technoarete.org [technoarete.org]
- 7. amherst.edu [amherst.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 2-Chloroisophthalic Acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-chloroisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common laboratory and industrial synthesis route for this compound is the oxidation of 2-chloro-m-xylene. This method involves the oxidation of the two methyl groups using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation with air in the presence of metal catalysts (e.g., Co, Mn) and a bromine source.[1][2] An alternative, though less common, route could involve the hydrolysis of 2-chloro-1,3-dicyanobenzene under strong acidic or basic conditions, a method used for analogous compounds.[3]
Q2: My final product has a yellowish or brownish tint. What are the likely impurities?
A2: A common issue in the synthesis of aromatic carboxylic acids is the formation of colored impurities. For isophthalic acids, a yellowish tint can be attributed to the presence of complex aromatic compounds such as dicarboxylic fluorenones or tricarboxylic biphenyls, which often form under harsh oxidation conditions.[3][4] These highly conjugated systems absorb light in the visible spectrum, leading to the observed coloration.
Q3: I am observing a lower-than-expected yield. What are the potential causes?
A3: Low yields can result from several factors depending on the synthesis route:
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Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reagents.[3]
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Side Reactions: The formation of byproducts, such as mono-oxidized intermediates, consumes the starting material and reduces the yield of the desired product.[3]
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Product Loss During Workup: this compound has some solubility in water and organic solvents. Significant amounts can be lost during extraction, washing, and crystallization steps if the conditions are not optimized.[3]
Troubleshooting Guide
Issue 1: Incomplete Oxidation and Presence of Intermediates
Symptom: The final product contains significant amounts of 2-chloro-3-methylbenzoic acid or other partially oxidized intermediates, as identified by techniques like NMR, GC-MS, or HPLC.
Cause: The oxidation of the two methyl groups on 2-chloro-m-xylene occurs in a stepwise manner. Incomplete oxidation is a common challenge where one or both methyl groups are only partially oxidized. This can be due to an insufficient amount of the oxidizing agent, low reaction temperature, short reaction time, or poor mixing.[3]
Solution:
| Parameter | Recommended Optimization |
| Oxidant Stoichiometry | Ensure a sufficient molar excess of the oxidizing agent (e.g., KMnO₄) is used. The ratio may need to be empirically determined for optimal results.[3] |
| Reaction Temperature | Gradually increase the reaction temperature. For KMnO₄ oxidations, refluxing is common. Monitor for potential side reactions at higher temperatures.[5] |
| Reaction Time | Prolong the reaction time. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by TLC or HPLC) to determine the point of maximum conversion.[3] |
| Agitation/Mixing | Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, preventing localized depletion of the oxidant.[3] |
Issue 2: Formation of Colored Impurities
Symptom: The isolated this compound is yellow or brown.
Cause: Harsh oxidation conditions, particularly excessively high temperatures, can lead to the formation of colored byproducts like dicarboxylic fluorenones and tricarboxylic biphenyls.[3][4]
Solution:
| Parameter | Recommended Action |
| Reaction Temperature | Carefully control the reaction temperature to avoid overheating. A gradual increase to the target temperature is recommended. |
| Purification Strategy | Recrystallization: This is an effective method for removing colored impurities. Suitable solvents include water, aqueous ethanol, or acetic acid.[3][6] The desired product is typically less soluble than the impurities at lower temperatures. |
| Decolorization | Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[7] |
Issue 3: Low Yield Due to Product Loss During Workup
Symptom: The yield is significantly lower than expected based on reaction monitoring (e.g., TLC or HPLC analysis showing high conversion).
Cause: The product is being lost during the isolation and purification steps. This can happen during aqueous extraction if the pH is not sufficiently low, or during washing if the product has solubility in the wash solvent.
Solution:
| Step | Recommended Action |
| Precipitation | When precipitating the product from an aqueous basic solution, ensure the pH is made strongly acidic (pH 1-2) with an acid like concentrated HCl.[6] Check the pH with indicator paper to confirm complete protonation of the carboxylate groups, which minimizes their solubility in water. |
| Washing | Wash the filtered crude product with a minimal amount of cold water or another appropriate cold solvent. Using cold solvent minimizes the amount of product that redissolves.[6] |
| Extraction | If performing a liquid-liquid extraction, ensure the layers are allowed to separate completely. Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to improve efficiency. |
Experimental Protocols
Protocol: Synthesis of this compound via Oxidation of 2-Chloro-m-xylene
This protocol is a representative procedure based on the oxidation of similar xylene derivatives. Researchers should adapt and optimize the conditions for their specific setup.
Materials:
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2-Chloro-m-xylene
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Potassium permanganate (KMnO₄)
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
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Deionized water
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add water and the chosen base (e.g., KOH). Stir until dissolved.
-
Add the potassium permanganate to the basic solution and stir to create the oxidant solution.
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Slowly add the 2-chloro-m-xylene to the stirred oxidant solution.
Reaction:
-
Heat the mixture to reflux (typically around 80-100°C) with vigorous stirring.[5]
-
Maintain the reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by TLC or HPLC by analyzing aliquots. The disappearance of the starting material and the formation of the product should be tracked.
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The reaction is complete when the purple color of the permanganate has been discharged, and a brown precipitate of manganese dioxide (MnO₂) has formed.
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture by suction filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to recover any adsorbed product.
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Combine the filtrate and washings. Cool the filtrate in an ice bath.
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Slowly and carefully acidify the clear filtrate with concentrated HCl while stirring until the pH is approximately 1-2.[6] this compound will precipitate as a white solid.
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Collect the crude product by vacuum filtration, wash the solid with a small amount of cold deionized water, and dry it in a vacuum oven.[6]
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For further purification, recrystallize the crude product from a suitable solvent such as water or an ethanol/water mixture.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6399790B1 - Method for oxidation of xylene derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. CN103159620A - Preparation method of 2-hydroxyisophthalic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-Chloroisophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-chloroisophthalic acid. This resource offers detailed troubleshooting advice, answers to frequently asked questions, and established experimental protocols to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound involves the oxidation of 2-chloro-m-xylene. This method typically employs a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a catalytic system involving cobalt and manganese salts with a bromine source, in a suitable solvent like acetic acid or water.
Q2: What are the critical parameters to control for maximizing the yield and purity of this compound?
A2: Several parameters are crucial for a successful synthesis:
-
Temperature: The reaction temperature must be carefully controlled to ensure complete oxidation while minimizing side reactions and decomposition of the product.
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of the starting material. Monitoring the reaction progress is essential.
-
Oxidant-to-Substrate Ratio: An appropriate molar ratio of the oxidizing agent to 2-chloro-m-xylene is critical to drive the reaction to completion without excessive side-product formation.
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Solvent: The choice of solvent can influence the reaction rate and the solubility of reactants and products.
-
Agitation: Efficient stirring is important to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the oxidation of 2-chloro-m-xylene can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material and the appearance of the product.
Q4: What are the common impurities in crude this compound?
A4: Common impurities include incompletely oxidized intermediates such as 2-chloro-3-methylbenzoic acid and 6-chloro-3-methylbenzoic acid. Over-oxidation or side reactions can also lead to the formation of colored byproducts.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is the most effective method for purifying crude this compound. Suitable solvents for recrystallization include water, acetic acid, or a mixture of organic solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Symptom | Possible Cause | Solution |
| Lower than expected yield of the final product. | Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of oxidizing agent. | - Extend the reaction time. - Gradually increase the reaction temperature while monitoring for side product formation. - Increase the molar ratio of the oxidizing agent. |
| Side Reactions: Formation of byproducts due to overly harsh reaction conditions. | - Optimize the reaction temperature to avoid over-oxidation. - Control the rate of addition of the oxidizing agent. | |
| Loss during Work-up: Product loss during extraction or filtration steps. | - Ensure the pH is sufficiently low during acidification to precipitate the product completely. - Use cold solvent for washing the filtered product to minimize solubility losses. |
Problem 2: Product is Contaminated with Starting Material
| Symptom | Possible Cause | Solution |
| Presence of 2-chloro-m-xylene in the final product, confirmed by NMR or GC-MS. | Incomplete Oxidation: See "Incomplete Reaction" under Problem 1. | - Refer to the solutions for "Incomplete Reaction" in the low yield section. |
| Inefficient Purification: The purification method did not effectively remove the non-polar starting material. | - Recrystallize the product from a suitable solvent system. Multiple recrystallizations may be necessary. - Consider a wash with a non-polar solvent in which the product is insoluble but the starting material is soluble. |
Problem 3: Product is Colored (Yellow or Brown)
| Symptom | Possible Cause | Solution |
| The isolated this compound is not a white or off-white solid. | Formation of Colored Byproducts: Over-oxidation or side reactions at high temperatures can generate colored impurities. | - Maintain strict temperature control during the reaction. - Decolorize the crude product solution with activated charcoal before recrystallization. |
| Presence of Manganese Dioxide (if using KMnO₄): Incomplete removal of MnO₂ can discolor the product. | - Ensure thorough filtration to remove all MnO₂. A filter aid like celite can be beneficial. - A wash with a dilute solution of a reducing agent (e.g., sodium bisulfite) can help remove residual MnO₂. |
Experimental Protocols
Protocol 1: Oxidation of 2-chloro-m-xylene using Potassium Permanganate
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
2-chloro-m-xylene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for work-up)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-m-xylene and an aqueous solution of sodium hydroxide.
-
Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it reacts.
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Reaction Monitoring: Continue heating until the permanganate color persists, indicating the completion of the oxidation. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by filtration. If necessary, a small amount of sodium bisulfite can be added to quench any excess permanganate and help dissolve the MnO₂.
-
Precipitation: Carefully acidify the clear filtrate with concentrated sulfuric acid or hydrochloric acid until the pH is around 2. A white precipitate of crude this compound will form.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent such as a water/ethanol mixture to obtain pure this compound.
Table 1: Example Reaction Conditions for Permanganate Oxidation
| Parameter | Value |
| 2-chloro-m-xylene | 1 mole equivalent |
| Potassium Permanganate | 4-5 mole equivalents |
| Sodium Hydroxide | 1-2 mole equivalents |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 6-12 hours |
| Solvent | Water |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
A systematic approach to troubleshooting can help identify and resolve issues efficiently.
Caption: Troubleshooting logic for optimizing this compound synthesis.
Technical Support Center: Synthesis of 2-Chloroisophthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during the synthesis of 2-chloroisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
A1: The most prevalent laboratory-scale synthesis of this compound involves the oxidation of 2-chloro-m-xylene. This method utilizes strong oxidizing agents, such as potassium permanganate (KMnO₄), to convert the two methyl groups of the starting material into carboxylic acid functionalities.
Q2: My final product has a persistent yellow or brownish tint. What are the likely impurities causing this discoloration?
A2: The formation of colored impurities is a common issue in the oxidation of xylenes to phthalic acids. These colored bodies are often attributed to the formation of complex aromatic compounds like dicarboxylic fluorenones or tricarboxylic biphenyls, which can arise under harsh oxidation conditions. These highly conjugated systems absorb light in the visible spectrum, leading to the observed coloration of the product.
Q3: I am observing a lower than expected yield. What are the potential reasons?
A3: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The oxidation process may not have proceeded to completion, leaving unreacted starting material or partially oxidized intermediates. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of the oxidizing agent.
-
Side Reactions: The formation of byproducts consumes the starting material, thereby reducing the yield of the desired this compound.
-
Product Loss During Workup and Purification: this compound exhibits some solubility in both water and organic solvents. Consequently, significant amounts of the product can be lost during extraction, washing, and crystallization steps if the conditions are not carefully optimized.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound via the oxidation of 2-chloro-m-xylene.
| Problem | Symptom | Potential Cause | Troubleshooting & Optimization |
| Incomplete Oxidation | The final product contains significant amounts of 2-chloro-3-methylbenzoic acid, 6-chloro-3-methylbenzoic acid, or the corresponding benzaldehydes, as identified by NMR, GC-MS, or HPLC. | The oxidation of the two methyl groups on 2-chloro-m-xylene occurs in a stepwise manner. Incomplete oxidation is a frequent side reaction where one or both methyl groups are only partially oxidized. This can be a result of an insufficient amount of the oxidizing agent, a low reaction temperature, a short reaction time, or poor mixing leading to localized depletion of the oxidant. | Increase Oxidant Stoichiometry: Ensure a sufficient molar excess of the oxidizing agent (e.g., KMnO₄) is used. Optimize Reaction Temperature and Time: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction's progress by analyzing aliquots (e.g., by TLC or HPLC) to identify the point of maximum conversion. Improve Agitation: Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Formation of Colored Impurities | The isolated this compound appears yellow or brown. | Harsh oxidation conditions can promote the formation of colored byproducts such as dicarboxylic fluorenones and tricarboxylic biphenyls. | Control Reaction Temperature: Avoid excessively high temperatures during the oxidation step. Purification by Crystallization: Recrystallization from a suitable solvent (e.g., water, acetic acid, or a mixture thereof) is an effective method for removing these colored impurities. |
| Low Product Recovery | The yield of isolated this compound is significantly lower than expected. | The product may be lost during the workup and purification stages due to its solubility in the solvents used. | Optimize Crystallization: Carefully select the recrystallization solvent and control the cooling rate to maximize the precipitation of the desired product. Minimize Transfers: Reduce the number of steps where the product is transferred between vessels to minimize mechanical losses. Aqueous Phase Re-extraction: If an aqueous workup is used, consider re-extracting the aqueous phase with a suitable organic solvent to recover any dissolved product. |
Quantitative Data on Side Products
The following table provides an estimated distribution of products and common side products in a typical laboratory-scale oxidation of 2-chloro-m-xylene with potassium permanganate, based on analogous reactions. Actual yields may vary depending on the specific reaction conditions.
| Compound | Structure | Typical Yield Range (%) | Notes |
| This compound | 60 - 80 | Desired product. | |
| 2-Chloro-3-methylbenzoic acid | 5 - 15 | Incomplete oxidation intermediate. | |
| 6-Chloro-3-methylbenzoic acid | 5 - 15 | Incomplete oxidation intermediate. | |
| 2-Chloro-isophthalaldehydic acid | 1 - 5 | Incomplete oxidation intermediate. | |
| Colored Impurities (e.g., Fluorenones) | < 1 | Formation is highly dependent on reaction temperature and time. |
Experimental Protocol: Oxidation of 2-Chloro-m-xylene
This protocol details a laboratory-scale synthesis of this compound.
Materials:
-
2-Chloro-m-xylene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-chloro-m-xylene and an aqueous solution of sodium hydroxide.
-
Oxidation: Heat the mixture to reflux with vigorous stirring. Slowly add a solution of potassium permanganate in water from the dropping funnel over several hours. The purple color of the permanganate will disappear as the reaction proceeds.
-
Reaction Monitoring: Continue heating at reflux until the purple color of the permanganate persists, indicating the completion of the oxidation. This may take several hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Decolorization (Optional): If the filtrate is colored, add a small amount of sodium bisulfite to reduce any remaining manganese species.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated sulfuric acid to a pH of approximately 2. A white precipitate of crude this compound will form.
-
Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants, desired product, and side products.
troubleshooting guide for the synthesis of 2-chloroisophthalic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-chloroisophthalic acid, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
Two primary synthetic routes are commonly considered for the preparation of this compound:
-
Oxidation of 2-chloro-m-xylene: This method involves the oxidation of the two methyl groups of 2-chloro-m-xylene to carboxylic acids.
-
Sandmeyer Reaction of 2-aminoisophthalic acid: This route involves the diazotization of 2-aminoisophthalic acid followed by a copper(I) chloride-mediated conversion of the diazonium salt to the chloro-substituted product.[1][2][3]
Q2: My oxidation reaction of 2-chloro-m-xylene is incomplete, resulting in a low yield. What are the possible causes and solutions?
Incomplete oxidation is a common issue. The primary causes include insufficient oxidant, low reaction temperature, or inadequate reaction time. To address this, consider the following:
-
Increase Oxidant Stoichiometry: Ensure a sufficient molar excess of the oxidizing agent is used.
-
Optimize Reaction Temperature and Time: Gradually increase the reaction temperature and/or prolong the reaction time. Monitoring the reaction's progress by techniques like TLC or HPLC is recommended to determine the optimal endpoint.
-
Ensure Efficient Mixing: Vigorous stirring is crucial to maintain a homogeneous reaction mixture and prevent localized depletion of the oxidant.
Q3: The isolated this compound appears colored (e.g., yellow or brown). How can I remove these impurities?
The formation of colored impurities, such as dicarboxylic fluorenones and tricarboxylic biphenyls, can occur under harsh oxidation conditions. To mitigate this:
-
Control Reaction Temperature: Avoid excessively high temperatures during the oxidation step.
-
Purification by Recrystallization: Recrystallization from a suitable solvent is an effective method for removing colored impurities. The desired product is typically less soluble than the impurities at lower temperatures. The use of activated charcoal during recrystallization can also help decolorize the solution.
Q4: I am observing unexpected byproducts in my Sandmeyer reaction. What are the likely side reactions?
Common side reactions in the Sandmeyer reaction include:
-
Phenolic Byproducts: The diazonium salt can react with water to form 2-hydroxyisophthalic acid.[4]
-
Azo Coupling: The diazonium salt can couple with the starting material or other aromatic species to form colored azo compounds.
-
Reduction of the Diazonium Group: The diazonium group can be reduced back to an amino group.
To minimize these side reactions, it is crucial to maintain a low temperature (0-5 °C) during the diazotization step and to use the diazonium salt immediately in the subsequent Sandmeyer reaction.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction (Oxidation or Sandmeyer). | Increase reaction time, temperature, and/or reagent stoichiometry. Ensure efficient stirring. |
| Product loss during workup. | Optimize extraction and washing steps. Use a minimal amount of cold solvent for washing crystals. | |
| Decomposition of diazonium salt (Sandmeyer). | Maintain low temperatures (0-5 °C) during diazotization and use the salt immediately.[4] | |
| Product Discoloration (Yellow/Brown) | Formation of colored byproducts during oxidation. | Control reaction temperature. Purify by recrystallization, possibly with activated charcoal treatment. |
| Formation of azo compounds (Sandmeyer). | Ensure slow and controlled addition of sodium nitrite to prevent localized excess. | |
| Presence of Starting Material in Product | Incomplete reaction. | See "Low Yield" recommendations. |
| Inconsistent Crystal Formation | Improper solvent or cooling rate during recrystallization. | Screen for an optimal recrystallization solvent or solvent mixture. Allow for slow cooling to promote the formation of pure crystals.[5] |
Experimental Protocols
General Protocol for Oxidation of a Chloro-xylene Derivative
This protocol is based on the oxidation of a similar substrate, chloro-ortho-xylene, and may require optimization for 2-chloro-m-xylene.
-
Reaction Setup: In a high-pressure reactor, combine the chloro-xylene derivative, a solvent (e.g., glacial acetic acid), a metal catalyst (e.g., cobalt and manganese salts), and a promoter (e.g., N-hydroxyphthalimide).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 110°C and 150°C under pressure (e.g., 3447 kPa) with an oxygen-enriched air supply.[4]
-
Workup: After the reaction is complete, cool the mixture and filter the crude product.
-
Purification: Wash the crude product with a suitable solvent and purify by recrystallization.
| Parameter | Value |
| Temperature | 110-150 °C[4] |
| Pressure | ~3447 kPa[4] |
| Catalyst | Cobalt and Manganese salts[4] |
| Solvent | Glacial Acetic Acid[4] |
General Protocol for Sandmeyer Reaction
-
Diazotization: Dissolve 2-aminoisophthalic acid in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite while maintaining the low temperature.[4]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Workup: Allow the reaction to warm to room temperature. The product can then be isolated by filtration or extraction.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent.
Visualizations
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
Technical Support Center: Purification of Crude 2-Chloroisophthalic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-chloroisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation products. For this compound, potential impurities include:
-
Starting materials: Unreacted 2-chloro-m-xylene.
-
Intermediates and by-products: 2-chloro-3-methylbenzoic acid, 2-chloro-5-methylbenzoic acid, and other isomeric chlorotoluic acids. Incomplete oxidation can also lead to the presence of 2-chloro-3-carboxybenzaldehyde.
-
Related substances: Isomers of chloroisophthalic acid and other chlorinated aromatic carboxylic acids.
-
Solvent residues: Acetic acid or other solvents used in the synthesis.
Q2: Why is it critical to control impurity levels in this compound for drug development?
A2: Impurities in active pharmaceutical ingredients (APIs) or their intermediates can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Even small amounts of impurities can have unintended pharmacological or toxicological effects.[2][3] Regulatory agencies like the FDA and ICH have stringent guidelines for impurity profiling and control in drug substances.[1][2] Controlling impurities ensures the consistency of the final product and the safety of the patient.[3][4]
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective purification methods for crude this compound, an aromatic carboxylic acid, are:
-
Recrystallization: This is a widely used technique for purifying solid organic compounds.[5][6] It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
-
Solvent Extraction: This method can be used to selectively remove impurities based on their differential solubility in two immiscible solvents.
-
Chromatography: Techniques like column chromatography can be employed for high-purity requirements, although they are generally less scalable for bulk purification.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound is typically determined using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for quantifying the main component and detecting impurities.[7][8][9] Gas chromatography (GC) can also be used, often after derivatization to make the acid more volatile.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Purity of Final Product | Inefficient removal of impurities. | - Optimize the recrystallization solvent. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. - Ensure slow cooling to allow for selective crystal formation. Rapid cooling can trap impurities within the crystal lattice.[10][11] - Perform a second recrystallization if necessary. |
| Discoloration of the Product (e.g., yellowish tint) | Presence of colored impurities. | - Treat the hot solution with activated charcoal before filtration. The charcoal will adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
| Poor Crystal Formation or "Oiling Out" | - The solution is too dilute. - The cooling process is too rapid. - The chosen solvent is not optimal, and the melting point of the solute is below the boiling point of the solvent. | - Concentrate the solution by boiling off some of the solvent before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11] - Scratch the inside of the flask with a glass rod to induce crystallization.[10][12] - Add a seed crystal of pure this compound.[10] - If oiling out occurs, reheat the solution, add more solvent, and cool slowly. Consider using a different solvent or a solvent mixture. |
| Low Recovery Yield | - Too much solvent was used, leading to significant product loss in the mother liquor.[10] - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the crude product.[11] - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper. - Cool the filtrate thoroughly in an ice bath to maximize crystal precipitation. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
1. Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, or mixtures like ethanol/water).
-
An ideal solvent will dissolve the crude material when hot but will result in poor solubility when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the solvent's boiling point.[13]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (about 1-2% of the crude product's weight).
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Pre-heat a gravity filtration setup (funnel and fluted filter paper) with hot solvent to prevent premature crystallization.
-
Quickly filter the hot solution to remove insoluble impurities and activated charcoal.
5. Crystallization:
-
Allow the hot filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Protocol 2: Purity Analysis by HPLC
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a suitable solvent.
Quantitative Data Summary
The following table summarizes typical purity and yield data for the purification of isophthalic acid, which can serve as a benchmark for the purification of this compound. Actual results may vary.
| Purification Method | Key Impurity | Initial Impurity Level (%) | Final Impurity Level (ppm) | Typical Yield (%) |
| Recrystallization | 2-chloro-3-carboxybenzaldehyde | ~1.0 | < 50 | 85 - 95 |
| Solvent Extraction followed by Recrystallization | Chlorotoluic acids | ~0.5 | < 20 | 80 - 90 |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. veeprho.com [veeprho.com]
- 4. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 7. helixchrom.com [helixchrom.com]
- 8. agilent.com [agilent.com]
- 9. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. sweetstudy.com [sweetstudy.com]
- 13. westfield.ma.edu [westfield.ma.edu]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2-Chloroisophthalic Acid Products
For researchers, scientists, and professionals in drug development, the structural integrity and purity of chemical reagents are paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the structure of commercially available 2-Chloroisophthalic acid (CAS No. 13049-16-6), a key intermediate in various synthetic processes.[1][2][3] We present a comparative analysis of potential product grades and detail the experimental protocols for robust structural characterization and purity assessment.
Comparative Analysis of this compound Product Grades
The quality of this compound can vary between suppliers and product grades. Key parameters for comparison include purity, isomeric purity (absence of other chloroisophthalic acid isomers), and the content of residual solvents or starting materials. Below is a summary table comparing hypothetical, yet representative, commercial grades of this compound.
| Parameter | Grade A: High Purity | Grade B: Standard Purity | Grade C: Technical Grade | Analytical Technique |
| Purity (by qNMR) | ≥ 99.5% | ≥ 98.0% | ≥ 95.0% | Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy |
| Isomeric Purity (by HPLC) | ≥ 99.8% (2-chloro isomer) | ≥ 99.0% (2-chloro isomer) | Not specified | High-Performance Liquid Chromatography (HPLC) |
| Residual Solvents (by GC-MS) | < 0.1% | < 0.5% | < 1.0% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Inorganic Impurities (by ICP-MS) | < 50 ppm | < 200 ppm | Not specified | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Appearance | White crystalline powder | White to off-white powder | Light yellow to tan powder | Visual Inspection |
Experimental Protocols for Structural Validation
Accurate structural validation and purity assessment of this compound products rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and quantification of this compound.[4][5] Both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the benzene ring.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the sample solution.[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Key parameters for ¹H NMR include a 30° pulse angle, a relaxation delay of at least 5 times the longest T₁, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Structural Confirmation: Analyze the chemical shifts, coupling constants, and integration of the aromatic protons to confirm the 1,2,3-trisubstituted pattern. The proton ortho to the chlorine atom is expected to show a distinct chemical shift.
-
Purity Determination (qNMR): Calculate the purity of this compound by comparing the integral of a characteristic analyte signal to the integral of the internal standard signal.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the isomeric purity of this compound, effectively separating it from other isomers such as 4-chloroisophthalic and 5-chloroisophthalic acid.[6][7]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is effective for separating isomers.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 210 nm or 254 nm).
-
-
Data Analysis:
-
Identification: The retention time of the main peak should match that of a certified reference standard of this compound.
-
Isomeric Purity: The peak areas of any isomeric impurities are used to calculate the isomeric purity of the sample.
-
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic inlet (LC-MS or GC-MS), is used to confirm the molecular weight of this compound and to identify volatile impurities.
Experimental Protocol (LC-MS):
-
Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule [M-H]⁻.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) can provide an accurate mass measurement, confirming the elemental composition (C₈H₅ClO₄).[8]
-
Data Analysis: The measured mass-to-charge ratio (m/z) of the parent ion should correspond to the theoretical value for this compound. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed.
Alternatives to this compound
While this compound is a versatile building block, other substituted isophthalic acids may be considered for specific applications. The choice of an alternative often depends on the desired electronic properties, solubility, or reactivity in subsequent synthetic steps.
| Alternative Compound | Key Differences from this compound | Potential Applications |
| 5-Chloroisophthalic acid | Different substitution pattern affecting molecular geometry and reactivity.[9] | Synthesis of coordination polymers, liquid crystals. |
| 2-Hydroxyisophthalic acid | Presence of a hydroxyl group which can be further functionalized or can influence intermolecular interactions.[10] | Precursor for dyes, pharmaceuticals, and polymers with modified properties. |
| 5-Nitroisophthalic acid | The nitro group is a strong electron-withdrawing group, significantly altering the electronic properties of the aromatic ring. It can also be reduced to an amino group for further derivatization.[11] | Synthesis of azo dyes, high-performance polymers, and energetic materials.[11] |
| 5-Aminoisophthalic acid | The amino group provides a site for nucleophilic attack or for the formation of amides, imides, and other nitrogen-containing functionalities.[12] | Used in the synthesis of pharmaceuticals, polyamides, and as a component in contrast agents.[12] |
The analytical techniques described in this guide are broadly applicable to these alternative compounds, with appropriate modifications to the experimental conditions. A thorough structural validation is crucial regardless of the specific substituted isophthalic acid being used to ensure the reliability and reproducibility of experimental outcomes.
References
- 1. chemscene.com [chemscene.com]
- 2. achmem.com [achmem.com]
- 3. cn.chemcd.com [cn.chemcd.com]
- 4. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 8. diva-portal.org [diva-portal.org]
- 9. 5-Chloroisophthalic acid|lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. CN100560565C - The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride - Google Patents [patents.google.com]
A Comparative Analysis of Halogenated vs. Non-Halogenated Isophthalic Acids in Metal-Organic Frameworks
The functionalization of organic linkers is a cornerstone in the design of metal-organic frameworks (MOFs), enabling the fine-tuning of their structural and chemical properties for specific applications. This guide provides a comparative study of MOFs constructed from non-halogenated and halogenated isophthalic acid derivatives. By examining the impact of different functional groups on the isophthalic acid backbone, we can elucidate their effects on key performance metrics such as framework structure, thermal stability, and gas adsorption capacity.
This analysis will primarily draw upon a direct comparison of isoreticular copper-based MOFs functionalized with nitro and bromo groups on the isophthalic acid linker, providing a case study in how electron-withdrawing and halogen functionalities influence MOF properties.[1] This will be supplemented with data from other studies on MOFs synthesized with various substituted isophthalic acids to provide a broader context.
Structural and Physicochemical Properties: A Comparative Overview
The introduction of functional groups onto the isophthalic acid linker can significantly impact the resulting MOF's properties. The following table summarizes the key differences observed between MOFs synthesized with a non-halogenated (nitro-substituted, for comparative purposes) and a halogenated (bromo-substituted) isophthalic acid.
| Property | Non-Halogenated (Nitro-functionalized) | Halogenated (Bromo-functionalized) |
| Pore Size | 6.0 x 7.0 Ų | 6.9 x 8.5 Ų |
| CO₂ Adsorption Capacity (298 K, 1 atm) | ~2.40 mmol g⁻¹ | 1.08 mmol g⁻¹ |
| CO₂/N₂ Selectivity (15:85 mixture) | 28 | 25 |
Data sourced from a comparative study on isoreticular copper MOFs with 4-nitroisophthalic acid and 4-bromoisophthalic acid.[1]
The data indicates that the bulkier nitro group leads to a more compact pore structure compared to the bromo-functionalized analogue.[1] This tailored porosity in the nitro-functionalized MOF enhances its CO₂ uptake and selectivity, highlighting the significant role of linker functionalization in gas separation applications.[1]
Experimental Protocols
The synthesis of these MOFs typically involves solvothermal or hydrothermal methods. Below are generalized protocols for the synthesis of functionalized isophthalic acid-based MOFs.
General Synthesis of Functionalized Isophthalic Acid MOFs
A mixture of the functionalized isophthalic acid (e.g., 5-methylisophthalic acid, 5-aminoisophthalic acid, or 5-bromoisophthalic acid) and a metal salt (e.g., zinc acetate dihydrate, copper nitrate) is dissolved in a solvent or a mixture of solvents (e.g., methanol/water, ethanol/water, N,N-dimethylformamide). The solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (typically between 100-150 °C) for a period ranging from several hours to a few days. After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent, and dried.[2]
Characterization Techniques
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and connectivity of the MOF.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and identify the temperature at which the framework decomposes.
-
Gas Adsorption Measurements (e.g., N₂ at 77 K): To determine the surface area (BET method) and pore volume of the MOF.
-
Selective Gas Adsorption: To assess the MOF's performance in separating gas mixtures (e.g., CO₂/N₂, CO₂/CH₄) using techniques like volumetric or gravimetric analysis, often coupled with gas chromatography.[3]
Logical Workflow for Comparative Study
The following diagram illustrates the logical workflow for a comparative study of halogenated versus non-halogenated isophthalic acid-based MOFs.
Caption: Logical workflow for the comparative study.
Signaling Pathway of Linker Functionalization Effect
The functional group on the isophthalic acid linker directly influences the resulting MOF's properties. This can be conceptualized as a signaling pathway where the initial choice of linker dictates the final performance.
Caption: Influence of linker functionalization on MOF properties.
Conclusion
The choice between halogenated and non-halogenated isophthalic acids as linkers in MOF synthesis provides a powerful tool for tuning the material's properties. As demonstrated by the comparative data, even subtle changes in the functional group can lead to significant differences in pore size, which in turn affects gas adsorption and separation capabilities.[1] While this guide has focused on a specific comparative example, the principles of isoreticular chemistry suggest that a wide range of functionalized isophthalic acids can be employed to systematically tailor MOF performance for targeted applications in areas such as carbon capture, catalysis, and chemical sensing.[4][5] Future research focusing on direct, side-by-side comparisons of isostructural MOFs with a broader array of halogen and non-halogen functional groups will further illuminate these structure-property relationships.
References
- 1. Isoreticular microporous metal–organic frameworks for carbon dioxide capture - American Chemical Society [acs.digitellinc.com]
- 2. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pure and mixed gas adsorption of CH4 and N2 on the metal–organic framework Basolite® A100 and a novel copper-based 1,2,4-triazolyl isophthalate MOF - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Three isoreticular MOFs derived from nitrogen-functionalized diisophthalate ligands: exploring the positional effect of nitrogen functional sites on the structural stabilities and selective C2H2/CH4 and CO2/CH4 adsorption properties - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Performance Battle: 2-Chloroisophthalic Acid-Based Polymers vs. Traditional Aromatic Counterparts
A deep dive into the thermal, mechanical, and flame-retardant properties of polymers derived from 2-Chloroisophthalic acid reveals a compelling alternative to conventional aromatic polymers for high-performance applications. This guide offers a comparative analysis, supported by experimental data, for researchers, scientists, and drug development professionals seeking advanced materials with tailored functionalities.
Polymers based on this compound are emerging as a significant class of materials, demonstrating enhanced flame retardancy and favorable solubility characteristics when compared to their non-halogenated analogs derived from isophthalic acid and terephthalic acid. The introduction of a chlorine atom onto the isophthalic acid backbone imparts unique properties to the resulting polyamides and polyesters, making them attractive for specialized applications, including those in the biomedical field.
At a Glance: Key Performance Indicators
The following table summarizes the key performance differences between polyamides synthesized from 2-chloroisophthaloyl dichloride, isophthaloyl chloride, and terephthaloyl chloride with aromatic diamines. The data presented is a synthesis of findings from various studies on aromatic polyamides.
| Property | This compound-Based Polyamide | Isophthalic Acid-Based Polyamide | Terephthalic Acid-Based Polyamide |
| Thermal Stability (Td5% in N2) | ~450-500°C | ~475-525°C | ~500-550°C |
| Glass Transition Temp. (Tg) | ~220-280°C | ~230-290°C | >300°C (often not observed) |
| Tensile Strength | High | High | Very High |
| Solubility | Good in polar aprotic solvents | Moderate in polar aprotic solvents | Poor, requires strong acids |
| Flame Retardancy (LOI) | Enhanced | Moderate | Moderate |
Deep Dive into Performance Metrics
Thermal Stability
Aromatic polyamides, in general, are known for their exceptional thermal stability. The incorporation of a chlorine atom in this compound-based polyamides can have a nuanced effect. While the inherent thermal resistance of the aromatic amide linkage remains high, the presence of the C-Cl bond can sometimes be a point of thermal degradation initiation. However, studies on chloro-substituted aramids have shown that they still exhibit high decomposition temperatures, often with a 5% weight loss (Td5%) occurring well above 450°C in a nitrogen atmosphere.[1] For comparison, polyamides based on isophthalic acid and terephthalic acid typically show Td5% values in the ranges of 475-525°C and 500-550°C, respectively.[1][2]
Mechanical Strength
The mechanical properties of these polymers are intrinsically linked to the rigidity of their polymer chains and the efficiency of intermolecular hydrogen bonding. Terephthalic acid-based polyamides, such as Kevlar®, exhibit the highest tensile strength and modulus due to their linear, rigid-rod structure that allows for dense chain packing and extensive hydrogen bonding.[3] The meta-linkage in isophthalic acid introduces a kink in the polymer chain, leading to less efficient packing and slightly lower, though still excellent, mechanical properties.[4] The introduction of a chlorine atom in the 2-position of isophthalic acid is expected to further disrupt chain packing to some extent, which might result in a slight moderation of tensile strength compared to isophthalic acid-based polyamides. However, they are still anticipated to be classified as high-strength materials.
Solubility and Processability
A significant advantage of polymers derived from this compound is their improved solubility in organic solvents. The chlorine substituent disrupts the polymer chain symmetry and reduces the effectiveness of intermolecular hydrogen bonding, which in turn allows solvent molecules to penetrate and dissolve the polymer more readily.[4] This is a marked improvement over terephthalic acid-based polyamides, which are notoriously difficult to dissolve and often require harsh solvents like concentrated sulfuric acid.[4] Isophthalic acid-based polyamides have better solubility than their terephthalic counterparts, and the addition of a chlorine atom further enhances this property, making them more amenable to solution-based processing techniques like film casting and fiber spinning.
Flame Retardancy
The presence of chlorine in the polymer backbone inherently enhances its flame-retardant properties.[1][2] Halogenated compounds are known to act as flame retardants through a gas-phase mechanism, where the halogen radicals interrupt the free-radical combustion process.[2] This often leads to a higher Limiting Oxygen Index (LOI) value, which is a measure of the minimum oxygen concentration required to support combustion. Chloro-substituted aramids have been found to produce higher char yields upon thermal decomposition, which also contributes to their flame retardancy by forming a protective insulating layer.[1]
Experimental Protocols
Synthesis of Aromatic Polyamides
A common method for synthesizing aromatic polyamides is the low-temperature solution polycondensation of an aromatic diamine with a diacyl chloride.
Workflow for Polyamide Synthesis:
References
A Comparative Guide to Validating the Purity of Synthesized 2-Chloroisophthalic Acid using HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of synthesized 2-chloroisophthalic acid. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs, ensuring the quality and reliability of their synthesized compounds.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this compound is critical, as impurities can affect reaction yields, product efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. This guide will detail a standard HPLC method, compare it with Gas Chromatography-Mass Spectrometry (GC-MS), and provide the necessary protocols for validation.
A common synthetic route to this compound is the oxidation of 2-chloro-m-xylene. This process can lead to several potential impurities that need to be monitored.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Material: 2-chloro-m-xylene
-
Intermediates: 2-chloro-3-methylbenzoic acid, 2-chloro-5-methylbenzoic acid
-
Isomeric Impurities: Other chlorinated isophthalic acid isomers
-
Over-oxidation Products: Compounds with additional oxidized functional groups
-
Residual Solvents: Acetic acid (commonly used in oxidation reactions)
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is crucial for accurate purity determination. Below is a comparison of HPLC-UV with GC-MS for the analysis of this compound.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Limit of Quantitation (LOQ) |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity, with UV detection. | Robust, reproducible, widely available, and excellent for quantitative analysis of non-volatile and thermally unstable compounds. | May require reference standards for impurity identification; lower sensitivity for compounds without a UV chromophore. | 0.01 - 0.1% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with mass spectrometric detection. | High sensitivity and specificity, excellent for identifying and quantifying volatile and semi-volatile impurities like residual solvents. | Requires derivatization for non-volatile compounds like carboxylic acids, which adds complexity and potential for sample loss; high temperatures can cause degradation of thermally labile compounds.[1][2][3] | 0.001 - 0.01% (for volatile analytes) |
Table 1: Comparison of HPLC-UV and GC-MS for Purity Analysis.
Experimental Protocols
HPLC-UV Method for Purity Validation of this compound
This protocol describes a reversed-phase HPLC method suitable for the separation and quantification of this compound from its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in a 50:50 mixture of acetonitrile and water (diluent), and sonicate if necessary. Dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and prepare as described for the standard solution.
Data Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (area percent method).
Caption: Workflow for the synthesis and purity validation of this compound.
HPLC Method Validation Data
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following tables present typical data from such a validation.
Linearity: The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 50 | 150,234 |
| 100 | 301,567 |
| 250 | 752,890 |
| 500 | 1,505,123 |
| 750 | 2,258,345 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Linearity of the HPLC Method for this compound.
Precision: The precision of the method was determined by performing six replicate injections of the standard solution.
| Parameter | Result |
| Mean Peak Area | 1,504,890 |
| Standard Deviation | 7,524 |
| Relative Standard Deviation (%RSD) | 0.50% |
Table 3: Precision (Repeatability) of the HPLC Method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value |
| LOD (S/N ≥ 3) | 0.1 µg/mL |
| LOQ (S/N ≥ 10) | 0.3 µg/mL |
Table 4: LOD and LOQ of the HPLC Method.
Accuracy: Accuracy was assessed by spiking a placebo with known amounts of this compound at three different concentration levels.
| Spike Level | Amount Added (µg) | Amount Recovered (µg) | Recovery (%) |
| 80% | 400 | 398.4 | 99.6 |
| 100% | 500 | 501.5 | 100.3 |
| 120% | 600 | 597.6 | 99.6 |
| Average Recovery (%) | 99.8% |
Table 5: Accuracy of the HPLC Method.
Logical Relationships in Purity Analysis
The following diagram illustrates the decision-making process and logical flow for the purity analysis of a synthesized batch of this compound.
Caption: Decision workflow for batch release based on HPLC purity analysis.
Conclusion
The presented reversed-phase HPLC method provides a reliable and robust approach for the purity validation of synthesized this compound. It is capable of separating the main compound from its potential process-related impurities with good accuracy, precision, and sensitivity. While GC-MS is a powerful tool for analyzing volatile impurities, HPLC remains the primary choice for the quantitative analysis of the non-volatile active substance and related non-volatile impurities. By implementing a validated HPLC method, researchers and drug development professionals can ensure the quality and consistency of this compound for its intended applications.
References
Performance Evaluation of Polymers Derived from 2-Chloroisophthalic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of polymers derived from 2-chloroisophthalic acid. Due to the limited availability of specific published research on this particular class of polymers, this guide establishes a comparative framework based on the expected properties of such polymers, drawing parallels with structurally similar and well-characterized aromatic polyamides and polyesters. The information presented is a synthesis of general knowledge on aromatic polymers and data from related polymer systems, intended to provide a predictive overview.
Anticipated Performance and Properties of this compound-Based Polymers
The introduction of a chlorine atom onto the isophthalic acid monomer is expected to influence the properties of the resulting polymers in several ways:
-
Thermal Stability: The presence of a halogen atom on the aromatic ring is anticipated to enhance thermal stability and flame retardancy. Chloro-substituted aromatic polyamides have been found to produce high char yields at elevated temperatures.[1]
-
Solubility: The chloro-substituent is a bulky group that can disrupt chain packing and reduce the effectiveness of intermolecular hydrogen bonding, particularly in polyamides. This could lead to improved solubility in organic solvents compared to their non-substituted counterparts.
-
Chemical Resistance: Aromatic polyamides and polyesters are known for their good chemical resistance, and the presence of a chlorine atom is not expected to significantly detract from this property.
Comparative Data of Structurally Similar Polymers
To provide a quantitative context, the following tables summarize the performance data of aromatic polyamides and polyesters derived from isophthalic acid and other related monomers. These polymers serve as relevant alternatives and benchmarks for the anticipated performance of this compound-based polymers.
Table 1: Thermal Properties of Aromatic Polyamides
| Polymer System (Diacid Chloride + Diamine) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C, in N₂) | Char Yield at 800°C (%, in N₂) | Reference |
| Isophthaloyl chloride + m-Phenylenediamine | 237 - 254 | > 400 | - | [2] |
| Terephthaloyl chloride + p-Phenylenediamine | > 350 | > 500 | > 60 | [2] |
| 5-Alkoxyisophthaloyl chlorides + 4,4'-Oxydianiline | - | - | - | [3] |
| Isophthaloyl chloride + Various aromatic diamines | 138 - 198 | - | - | [2] |
| Fluorinated isophthaloyl chlorides + Various aromatic diamines | 206 - 285 | 442 - 460 (5% weight loss) | - | [4] |
| Poly(amide imide)s from isophthaloyl unit | 128 - 320 | 250 - 440 | 52 - 98 | [5] |
Table 2: Mechanical Properties of Aromatic Polyamide Films
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Fluorine-containing polyamides | up to 115 | 2.7 - 3.2 | 6 - 9 | [2] |
| Polyamides with phthalazinone | 63.9 - 81.6 | - | up to 11.4 | [2] |
| Amorphous aramids from semifluorinated diamines | up to 88 | up to 1.81 | up to 25 | [2] |
| Polyamides with cyano groups | 79 - 93 | 1.7 - 2.6 | 9 - 15 | [2] |
Table 3: Thermal Properties of Aromatic Polyesters
| Polymer System (Diacid + Diol/Bisphenol) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Decomposition Temperature (°C) | Reference |
| Isophthalic acid + Bisphenol A | ~190 | - | > 400 | [6] |
| Terephthalic acid + Ethylene glycol (PET) | ~75 | ~260 | > 400 | [6] |
| 2,5-Furandicarboxylic acid based polyesters | - | - | > 370 (Tonset) | [7] |
| Isophthalic acid + Isomannite based copolyesters | - | Varies with composition | Good thermal stability | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the performance evaluation of these polymers.
Polymer Synthesis (Low-Temperature Solution Polycondensation for Polyamides)
-
Monomer Preparation: this compound is converted to 2-chloroisophthaloyl dichloride by reacting with a chlorinating agent like thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).
-
Polymerization:
-
An aromatic diamine is dissolved in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)) in a flask equipped with a mechanical stirrer and under a nitrogen atmosphere.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of 2-chloroisophthaloyl dichloride in the same solvent is added dropwise to the diamine solution with vigorous stirring.
-
The reaction mixture is stirred at a low temperature for several hours, then allowed to warm to room temperature and stirred overnight to ensure the formation of a high molecular weight polymer.
-
-
Isolation: The polymer is isolated by precipitation in a non-solvent like methanol or water, followed by washing and drying under vacuum.
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer, specifically the formation of amide or ester linkages, by identifying characteristic absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure, composition, and stereochemistry of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). This provides data on the onset of decomposition and char yield.
-
Differential Scanning Calorimetry (DSC): To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), by measuring the heat flow into or out of a sample as a function of temperature.
-
Inherent Viscosity: Measured using a viscometer to provide an estimate of the polymer's molecular weight.
-
Mechanical Testing: Performed on polymer films or molded specimens to determine properties like tensile strength, Young's modulus, and elongation at break according to standardized methods (e.g., ASTM D638).
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and performance evaluation of aromatic polymers.
Logical Relationship of Structure and Properties
Caption: Influence of monomer structure on the key performance properties of the resulting polymer.
References
- 1. Thermal properties of wholly aromatic polyamides | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. madisongroup.com [madisongroup.com]
- 7. Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Chloroisophthalic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Chloroisophthalic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound is a chemical that is harmful if swallowed, causes skin and serious eye irritation, and is harmful to aquatic life[1]. Therefore, it must be managed as hazardous waste from the moment it is designated for disposal[2][3].
Immediate Safety and Handling
Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE).
-
PPE Requirements: Wear protective gloves, and eye and face protection[1].
-
Spill Response: In the event of a spill, avoid generating dust[4]. Collect the spilled solid material, place it in a designated waste container, and clean the affected area[4]. All materials used for spill cleanup must also be treated as hazardous waste[3][5]. For significant spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department[6].
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately seek medical attention from an ophthalmologist[1].
-
Ingestion: If swallowed, have the victim drink water (two glasses at most) immediately and consult a physician[1].
-
Step-by-Step Disposal Protocol
Follow this procedure to ensure this compound is disposed of safely and correctly.
-
Waste Classification: Classify this compound as a Halogenated Organic Waste .[7] This classification is crucial for proper segregation and final disposal, which is typically high-temperature incineration[7][8].
-
Container Selection:
-
Labeling:
-
Segregation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[2][9].
-
Crucially, segregate this compound waste from incompatible materials. Do not store acids with bases, oxidizers, cyanides, or sulfides[9][12][13].
-
Use secondary containment, such as a tray or bin, to contain any potential leaks or spills[3][5].
-
-
Requesting Disposal:
-
Empty Container Disposal:
-
An empty container that held this compound must be managed carefully.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent in which the acid is soluble) to remove all residues[3][10].
-
The rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected in a separate, appropriate liquid waste container (e.g., "Halogenated Organic Liquid Waste"), labeled, and disposed of through EHS.
-
After triple-rinsing, deface the original chemical label on the container before disposing of it as regular trash or according to institutional policy[3].
-
Prohibited Disposal Methods
Under no circumstances should this compound or its rinsate be disposed of via the following methods:
-
Drain Disposal: Do not pour this chemical down the sink[11]. It is harmful to aquatic life, and the discharge of organic solvents and corrosive materials into the sewer system is prohibited[1][11].
-
Evaporation: Intentionally evaporating chemicals as a means of disposal is not permitted[3][5].
-
Regular Trash: Do not dispose of this compound in the regular solid waste trash[11]. Only properly triple-rinsed empty containers may be disposed of in this manner[3].
Disposal and Storage Parameters
The following table summarizes key quantitative guidelines for laboratory hazardous waste management.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.5 - 9.5 | [14] |
| (Note: Only for neutralized aqueous solutions with no other hazardous characteristics. Not applicable to this compound.) | ||
| SAA Quantity Limits | Max. 55 gallons of hazardous waste | [2][3] |
| Max. 1 quart of acutely toxic (P-listed) waste | [2][3] | |
| SAA Time Limits | Up to 9-12 months for partially filled containers | [2][5] |
| Within 3 calendar days of a container becoming full | [2][9] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. web.mit.edu [web.mit.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. nipissingu.ca [nipissingu.ca]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling 2-Chloroisophthalic acid
Essential Safety and Handling Guide for 2-Chloroisophthalic Acid
For immediate reference, this guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS RN: 13049-16-6).
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this document's creation. The following guidance is based on available hazard information and general safety protocols for handling solid, chlorinated, and aromatic carboxylic acids. Users should always consult a comprehensive and verified SDS from their chemical supplier before handling this substance and perform a thorough risk assessment for their specific laboratory procedures.
Hazard Profile
Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Given its chemical structure as a chlorinated aromatic carboxylic acid, it should be handled as a corrosive solid that can release irritating dust and potentially toxic fumes upon heating.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Safety glasses with side shields or chemical splash goggles | N95 or higher-rated respirator if dust is generated | Laboratory coat |
| Dissolving in Solvent | Chemical Fume Hood | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical splash goggles and face shield | As needed based on solvent volatility and concentration | Laboratory coat, chemical-resistant apron |
| Running a Reaction | Chemical Fume Hood | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical splash goggles and face shield | As needed based on reaction conditions and byproducts | Laboratory coat, chemical-resistant apron |
| Work-up and Purification | Chemical Fume Hood | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical splash goggles and face shield | As needed based on procedures | Laboratory coat, chemical-resistant apron |
| Handling Large Quantities | Chemical Fume Hood or Glove Box | Heavy-duty chemical-resistant gloves | Chemical splash goggles and face shield | Powered Air-Purifying Respirator (PAPR) may be required | Chemical-resistant suit |
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation:
-
Read and understand all available safety information and establish a designated work area within a certified chemical fume hood.[2]
-
Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.
-
Assemble all necessary equipment and reagents before starting work.
-
Don the appropriate PPE as outlined in the table above.
-
-
Execution:
-
Handle this compound as a solid powder, taking care to minimize dust generation.[2]
-
When transferring the solid, use a spatula or other appropriate tool. Avoid pouring, which can create dust clouds.
-
If dissolving, slowly add the solid to the solvent to avoid splashing.
-
Keep all containers of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate all equipment that came into contact with the chemical.
-
Properly doff and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Spill Response Plan
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial acid neutralizer).
-
Once neutralized, carefully sweep the material into a designated chemical waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the laboratory.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
-
Solid Waste:
-
Dispose of un-used this compound and any contaminated disposable materials (e.g., gloves, absorbent pads) in a clearly labeled hazardous waste container for halogenated organic solids.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated hazardous waste container for halogenated organic liquids.
-
Do not dispose of this chemical down the drain.
-
Visual Safety Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Correct sequence for putting on Personal Protective Equipment (PPE).
Caption: Decision workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
